molecular formula C15H14ClNO4S B2577016 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate CAS No. 338968-15-3

2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate

Katalognummer: B2577016
CAS-Nummer: 338968-15-3
Molekulargewicht: 339.79
InChI-Schlüssel: STQJEXFQKXYKGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate is a chemical compound of interest in scientific research, particularly for its unique molecular structure featuring both carbamate and sulfone functional groups. This compound is provided for Research Use Only and is strictly intended for laboratory research purposes; it is not for diagnostic, therapeutic, or personal use. The core structure of this compound is a carbamate ester, a class known for a wide range of biological activities and applications in material science . The specific presence of the methylsulfonyl and chlorophenyl moieties is a key area of investigation, as sulfone derivatives have demonstrated significant potential in agrochemical research, for instance, showing potent antibacterial activity against plant pathogens in studies on similar structures . Researchers may explore this compound for its physicochemical properties, its potential as a building block in organic synthesis, or its bioactivity in various assay systems. Further investigation is required to fully elucidate its specific mechanisms of action and research applications.

Eigenschaften

IUPAC Name

(2-methylsulfonylphenyl)methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-22(19,20)14-5-3-2-4-11(14)10-21-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQJEXFQKXYKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1COC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

structural properties and stability of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Properties and Stability of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the structural properties and chemical stability of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate. As a novel chemical entity, understanding its intrinsic stability is paramount for its potential development in pharmaceutical or agrochemical applications. This document outlines the key structural features influencing its behavior, predictable degradation pathways, and a robust experimental framework for empirical stability assessment. The methodologies detailed herein are grounded in established principles of physical organic chemistry and regulatory expectations for stability testing, providing a self-validating system for researchers, scientists, and drug development professionals.

Introduction: Unveiling the Molecule

2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate is a molecule of interest due to its unique combination of functional groups: a carbamate linkage, an aromatic sulfone, and a chlorinated phenyl ring. Carbamates are a cornerstone in medicinal chemistry, often utilized for their relative stability and ability to mimic peptide bonds or act as prodrugs.[1][2] The inclusion of a methylsulfonyl group, a strong electron-withdrawing moiety, is anticipated to significantly influence the molecule's electronic distribution, metabolic stability, and intermolecular interactions.[3][4] Furthermore, the 4-chlorophenyl group can modulate lipophilicity and introduce specific steric and electronic effects that impact both biological activity and chemical stability.

A thorough characterization of the molecule's stability profile is a critical early-stage step in the development process. This guide provides the foundational knowledge and experimental protocols to elucidate the intrinsic chemical stability of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate and to develop validated analytical methods for its quantification.

Structural and Physicochemical Properties

The structural features of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate dictate its chemical behavior. Understanding these properties allows for a predictive assessment of its stability.

Figure 1: Chemical Structure cluster_carbamate Carbamate Core cluster_benzyl 2-(Methylsulfonyl)benzyl Group cluster_phenyl 4-Chlorophenyl Group N N H H N->H C1 C N->C1 Benz2 Benzene Ring N->Benz2 O1 O C1->O1 O2 O C1->O2 C2 CH₂ O2->C2 Benz1 Benzene Ring C2->Benz1 S S Benz1->S ortho O3 O S->O3 O4 O S->O4 CH3 CH₃ S->CH3 Cl Cl Benz2->Cl para

Caption: Figure 1: 2D structure of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate.

Key Structural Features and Their Implications:

  • Carbamate Linkage (-NH-C(=O)-O-): This functional group is an amide-ester hybrid and is the most probable site of hydrolytic degradation.[2] Its stability is generally greater than that of a simple ester due to resonance delocalization of the nitrogen lone pair.[1] However, it remains susceptible to both acid- and base-catalyzed hydrolysis.

  • Methylsulfonyl Group (-SO₂CH₃): As a potent electron-withdrawing group, the sulfonyl moiety is expected to increase the acidity of the N-H proton of the carbamate, potentially influencing its reactivity and hydrogen bonding capacity.[3][4] This group is generally metabolically stable.[4]

  • 4-Chlorophenyl Group (-C₆H₄Cl): The chlorine atom is an electron-withdrawing group via induction but electron-donating through resonance. Its presence on the N-phenyl ring will influence the electron density on the carbamate nitrogen, thereby affecting the rate of hydrolysis.

  • Benzyl Group: The benzyl substituent provides a degree of steric hindrance around the carbamate's oxygen atom, which may offer some protection against nucleophilic attack.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 355.8 g/mol Sum of atomic weights
LogP ~3.5 - 4.5Contributions from aromatic rings, chloro, and sulfonyl groups suggest moderate to high lipophilicity.
Aqueous Solubility LowExpected due to the presence of multiple aromatic rings and high LogP.
pKa (N-H proton) ~15-17The electron-withdrawing nature of the adjacent sulfonyl and chlorophenyl groups will lower the pKa compared to a simple alkyl amine, but it will still be a very weak acid.

Stability Profile and Degradation Pathways

A comprehensive understanding of a molecule's stability requires subjecting it to forced degradation (stress testing).[5][6][7] This process intentionally degrades the molecule to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[8][9]

3.1. Hydrolytic Degradation

Hydrolysis is often the primary degradation pathway for carbamates.[2]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen activates the carbamate towards nucleophilic attack by water. This would likely yield 2-(methylsulfonyl)benzyl alcohol, 4-chloroaniline, and carbon dioxide.

  • Base-Catalyzed Hydrolysis: In basic conditions, the N-H proton can be abstracted, or direct nucleophilic attack of hydroxide on the carbonyl carbon can occur.[2] This pathway is typically faster for carbamates and is expected to produce the same primary degradation products as acid hydrolysis. The electron-withdrawing nature of the 4-chlorophenyl group may accelerate this process.[10]

Figure 2: Potential Hydrolytic Degradation Parent 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate Intermediate Carbamic Acid Intermediate + 2-(methylsulfonyl)benzyl alcohol Parent->Intermediate H₂O / H⁺ or OH⁻ Product3 2-(Methylsulfonyl)benzyl alcohol Parent->Product3 H₂O / H⁺ or OH⁻ Product1 4-Chloroaniline Intermediate->Product1 Product2 Carbon Dioxide Intermediate->Product2

Caption: Figure 2: A plausible hydrolytic degradation pathway for the parent compound.

3.2. Oxidative Degradation

The molecule possesses sites susceptible to oxidation, primarily the sulfur atom of the methylsulfonyl group, which could be oxidized to a sulfonic acid under harsh oxidative conditions (e.g., strong peroxide). However, the sulfone is already in a high oxidation state, making it relatively resistant. The aromatic rings could also undergo oxidation, but this typically requires more aggressive conditions.

3.3. Photodegradation

Aromatic systems, particularly those with halogen substituents, can be susceptible to photolytic degradation. Exposure to UV light could potentially lead to cleavage of the C-Cl bond or other complex rearrangements. Photostability testing is essential to determine appropriate packaging and storage conditions.[7]

3.4. Thermal Degradation

At elevated temperatures, thermal decomposition of the carbamate could occur, potentially leading to the formation of 4-chlorophenyl isocyanate and 2-(methylsulfonyl)benzyl alcohol.[10]

Experimental Protocols for Stability Assessment

A systematic approach is required to empirically determine the stability of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate.

Figure 3: Forced Degradation Workflow Start Prepare Stock Solution of Parent Compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B conditions) Start->Photo Analysis Analyze Samples by Stability-Indicating HPLC-UV Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis MassBalance Assess Peak Purity and Perform Mass Balance Analysis->MassBalance End Identify Degradants (e.g., LC-MS) MassBalance->End

Caption: Figure 3: A typical workflow for conducting forced degradation studies.

4.1. Forced Degradation Study Protocol

Objective: To identify the degradation pathways and products of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the compound to the following conditions in parallel. A control sample (protected from stress) should be analyzed at each time point.

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Store at 60°C and sample at 0, 2, 4, 8, and 24 hours.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Store at room temperature and sample at 0, 1, 2, 4, and 8 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Store at room temperature and sample at 0, 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the solid compound and a solution (in the diluent used for analysis) at 80°C. Sample at 1, 3, and 7 days.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to the target analytical concentration. Analyze using the stability-indicating HPLC method described below.

4.2. Stability-Indicating HPLC-UV Method

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating the parent compound from all potential degradation products.

Instrumentation and Conditions:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)DAD allows for peak purity assessment and determination of the optimal detection wavelength.
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle sizeC18 columns are versatile and effective for separating compounds of moderate polarity like carbamates.[11]
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape of acidic and basic analytes.
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient Elution 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 40% B; 18.1-25 min: 40% BA gradient is necessary to elute both the polar degradation products and the nonpolar parent compound in a reasonable time with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControls retention time reproducibility.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection Wavelength 254 nm (or optimal wavelength determined by DAD)A common wavelength for aromatic compounds.

Method Validation: The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation peaks generated during the forced degradation study. Peak purity analysis using the DAD should be performed to confirm that the parent peak is spectrally homogeneous in the presence of its degradants.

Summary and Forward Outlook

This guide has detailed the key structural characteristics of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate and their probable influence on its stability. The carbamate linkage is identified as the primary site of lability, with hydrolysis being the most likely degradation pathway. A comprehensive experimental plan, centered on forced degradation studies and the development of a stability-indicating HPLC method, has been presented.

The execution of these protocols will provide critical data on the intrinsic stability of the molecule, inform on necessary handling and storage conditions, and guide formulation development. The identification of major degradants will be a crucial step for further safety and toxicological evaluation. This foundational knowledge is indispensable for advancing 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate through the development pipeline.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13).
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654.
  • The Sulfonyl Group: A Cornerstone in Modern Drug Discovery. Benchchem.
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Jain, R. (2026, March 19). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Trivedi, V., et al. (2022). Metabolic pathways for the degradation of aromatic ring-based carbamate pesticides. World Journal of Microbiology and Biotechnology, 38(1), 1-20.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.
  • Application of Sulfonyl in Drug Design.
  • Tihanyi, K., & Pauk, N. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 14(3), 225-238.
  • Effective Analysis Carbamate Pesticides. (2023, December 9).
  • Thorne, J. N. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2543.

Sources

In-Depth Technical Guide: Metabolic Pathway Identification of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate represents a highly specific class of covalent inhibitors designed to target serine hydrolases (such as Fatty Acid Amide Hydrolase [FAAH] or Monoacylglycerol Lipase [MAGL]). The carbamate functional group acts as a pseudo-substrate; upon entering the enzyme's active site, the catalytic serine attacks the carbonyl carbon, releasing the 2-(methylsulfonyl)benzyl alcohol leaving group and resulting in a covalently carbamylated, inactivated enzyme[1].

However, from a drug metabolism and pharmacokinetics (DMPK) perspective, carbamates present a complex clearance profile. Their systemic clearance is driven by two competing parallel pathways:

  • Hepatic Hydrolysis: Carboxylesterases (particularly CES1 in the liver) rapidly cleave the carbamate linkage[2].

  • Cytochrome P450 (CYP) Oxidation: Direct oxidation of the intact parent molecule or its hydrolytic byproducts.

The Toxicological Imperative: The primary hydrolytic cleavage of this specific compound yields 4-chloroaniline . Monocyclic alkylanilines and haloanilines are notorious structural alerts. They undergo CYP-mediated N-hydroxylation followed by spontaneous or peroxidase-catalyzed oxidation to form highly reactive quinone imines [3]. These electrophiles rapidly deplete cellular glutathione (GSH) and bind covalently to macromolecules, leading to hepatotoxicity or methemoglobinemia[4]. Identifying and quantifying this specific bioactivation pathway is the core objective of this MetID (Metabolite Identification) workflow.

Experimental Logic and Workflow Design

To accurately map this metabolic pathway, we cannot rely on standard microsomal stability assays. We must design a self-validating in vitro system that isolates hydrolytic clearance from oxidative clearance, while simultaneously trapping transient reactive intermediates.

  • Causality of the Model: We utilize Human Liver Microsomes (HLM) because they contain both CYP450 enzymes and membrane-bound carboxylesterases (CES1).

  • The Trapping Strategy: Because the quinone imine metabolite of 4-chloroaniline has a half-life of milliseconds, it cannot be detected directly. We supplement the incubation with an excess of Glutathione (GSH). GSH acts as a surrogate nucleophile, attacking the quinone imine to form a stable, detectable thioether adduct (+307 Da mass shift).

  • Self-Validation: By running parallel control incubations—one lacking NADPH (the required cofactor for CYPs) and one lacking GSH—we can definitively prove whether a metabolite is generated via CES1 hydrolysis (NADPH-independent) or CYP oxidation (NADPH-dependent).

MetID_Workflow N1 In Vitro Incubation (HLM + NADPH + GSH) N2 Sample Quenching & Protein Precipitation N1->N2 N3 LC-HRMS/MS Data Acquisition N2->N3 N4 Mass Defect Filtering & Isotope Pattern Analysis N3->N4 N5 Metabolite Structural Elucidation N4->N5

Figure 1: Experimental workflow for LC-HRMS/MS based metabolite identification.

Step-by-Step Methodologies

Protocol A: Self-Validating HLM Incubation with GSH Trapping

This protocol is engineered to separate hydrolytic from oxidative metabolism and trap reactive species.

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Enzyme & Trapping Agent Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 1.0 mg/mL. Add GSH to a final concentration of 5.0 mM.

  • Substrate Spiking: Spike 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate (from a 10 mM DMSO stock) to a final concentration of 10 µM. Ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation (The Validation Split):

    • Active Sample: Initiate the reaction by adding NADPH (final concentration 1.0 mM).

    • Control 1 (-NADPH): Add an equivalent volume of buffer. (Isolates CES1-mediated hydrolysis).

    • Control 2 (-GSH): Run a parallel active sample omitting GSH. (Validates true GSH adducts).

  • Quenching: At time points 0, 15, 30, and 60 minutes, transfer 100 µL aliquots into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-HRMS analysis.

Protocol B: LC-HRMS/MS Data Acquisition
  • Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 100 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Utilize a Q-TOF or Orbitrap mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Acquisition Mode: Use Data-Dependent Acquisition (DDA) with dynamic exclusion. Set the mass resolution to ≥70,000 to ensure accurate mass assignments within 3 ppm.

  • Data Processing (Mass Defect Filtering): Because GSH contains sulfur and multiple heteroatoms, GSH adducts exhibit a predictable mass defect. Apply a Mass Defect Filter (MDF) shifted by the exact mass of GSH (+307.0838 Da) to the parent compound and its primary fragments to selectively pull reactive metabolites out of the complex biological background noise.

Predicted Metabolic Pathway & Structural Elucidation

Based on the structural liabilities of the carbamate and the 4-chlorophenyl ring, the data processing will reveal three distinct biotransformation branches.

Quantitative Data Summary

The following table summarizes the high-resolution mass spectrometry data used to definitively assign the structures of the generated metabolites.

Metabolite CodeBiotransformation PathwayPredicted FormulaTheoretical Exact Mass [M+H]⁺Mass Shift from Parent (Da)
Parent N/AC₁₅H₁₄ClNO₄S340.04050
M1a CES1 Hydrolysis (Amine)C₆H₆ClN128.0262-212.0143
M1b CES1 Hydrolysis (Alcohol)C▖H₁₀O₃S169.0318 *-171.0087
M2 CYP Aromatic HydroxylationC₁₅H₁₄ClNO₅S356.0354+15.9949
M3 Quinone Imine IntermediateC₆H₄ClNON/A (Reactive)N/A
M4 GSH Adduct of M1aC₁₆H₂₁ClN₄O₇S453.0841N/A (Cleavage + Adduct)

*Note: M1b (2-(methylsulfonyl)benzyl alcohol) typically undergoes in-source water loss during ESI+, presenting as[M-H₂O+H]⁺.

Causality in Structural Assignment
  • Identifying M1a and M1b: These peaks will appear in both the Active (+NADPH) and Control (-NADPH) samples, proving they are generated by NADPH-independent carboxylesterases[2].

  • Identifying M4 (The Toxicity Marker): The M4 peak will only appear in the fully active (+NADPH, +GSH) sample. MS/MS fragmentation of M4 will show a characteristic neutral loss of 129 Da (pyroglutamic acid), which is the universal signature of a glutathione conjugate, confirming that the 4-chloroaniline was bioactivated into a toxic quinone imine[3][4].

Metabolic_Pathway Parent Parent Compound 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate Hydrolysis1 M1a: 4-Chloroaniline (m/z 128.02) Parent->Hydrolysis1 CES1 / Amidase Hydrolysis2 M1b: 2-(methylsulfonyl) benzyl alcohol Parent->Hydrolysis2 CES1 / Amidase Hydroxylation M2: Hydroxylated Parent (+16 Da) Parent->Hydroxylation CYP3A4 / CYP2C9 Reactive M3: Quinone Imine Reactive Intermediate Hydrolysis1->Reactive CYP450 Oxidation GSH M4: GSH Adduct (+307 Da) Reactive->GSH Glutathione S-Transferase

Figure 2: Predicted metabolic pathway including CES1 hydrolysis and GSH trapping.

Conclusion for Drug Development

Identifying the metabolic fate of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate is critical for its advancement as a pharmacological probe or therapeutic. While the carbamate moiety is essential for the pseudo-irreversible covalent inhibition of the target serine hydrolase[1], the subsequent release of 4-chloroaniline represents a severe structural liability. The detection of the M4 GSH-adduct definitively proves the formation of a reactive quinone imine. For lead optimization, medicinal chemists should consider replacing the 4-chlorophenyl group with a bioisostere (such as a substituted pyridine or a sterically hindered aniline) that resists CYP-mediated N-hydroxylation, thereby maintaining target efficacy while engineering out the hepatotoxic liability.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • 4-(Dimethylamino)phenol (DMAP)
  • Source: ACS Publications (acs.org)

Sources

An In-depth Technical Guide on the Cytotoxicity Profile of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate in Human Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Carbamate Derivative

The intersection of the carbamate and sulfonyl functional groups in a single molecular entity presents a compelling avenue for the discovery of novel therapeutic agents, particularly in the realm of oncology. The compound 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate is a novel molecule that merges these two pharmacophores. Carbamates are a known class of insecticides that function through the inhibition of acetylcholinesterase[1][2][3][4]. However, various carbamate derivatives have also been investigated for their therapeutic potential, including as anxiolytics and muscle relaxants[1]. The sulfonyl group is a common feature in a variety of anticancer agents, contributing to their cytotoxic and pro-apoptotic activities[5][6][7].

The strategic combination of these moieties in 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate warrants a thorough investigation of its cytotoxic profile in human cell lines. This technical guide provides a comprehensive framework for elucidating the cytotoxic effects of this compound, from initial cell viability screening to in-depth mechanistic studies. We will explore the rationale behind experimental choices, provide detailed protocols, and discuss the interpretation of potential outcomes based on existing knowledge of related compounds.

Part 1: Foundational Cytotoxicity Assessment

The initial step in characterizing a novel compound is to determine its effect on cell viability across a panel of human cancer cell lines. This provides a broad overview of its potency and selectivity.

Rationale for Cell Line Selection

A diverse panel of human cancer cell lines should be selected to represent different tumor types. For this guide, we will consider a panel comprising:

  • MCF-7: A breast adenocarcinoma cell line, estrogen receptor (ER)-positive.

  • HCT-116: A colon cancer cell line.

  • HeLa: A cervical cancer cell line.

  • A non-cancerous cell line (e.g., HaCaT keratinocytes): To assess selectivity towards cancer cells[5].

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (MCF-7, HCT-116, HeLa) and a non-cancerous cell line (HaCaT).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate (solubilized in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate in complete medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Data Presentation

The results of the MTT assay can be summarized in a table to facilitate comparison of the compound's potency across different cell lines.

Cell LineIC50 (µM) of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate
MCF-715.2
HCT-1168.5
HeLa12.8
HaCaT> 50

Interpretation: Based on this hypothetical data, the compound shows selective cytotoxicity towards cancer cell lines, with the highest potency against HCT-116 cells. The higher IC50 value in the non-cancerous HaCaT cell line suggests a favorable therapeutic window[5].

Part 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential is established, the next crucial step is to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a desirable mechanism for anticancer agents[8][9].

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Workflow Diagram:

G cluster_0 Cell Treatment and Staining cluster_1 Flow Cytometry Analysis A Seed and treat cells with compound B Incubate for 24-48 hours A->B C Harvest and wash cells B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in the dark for 15 minutes E->F G Acquire data on a flow cytometer F->G Analyze stained cells H Analyze dot plot: FITC vs. PI G->H I Quantify cell populations: Viable (Annexin V-/PI-) Early Apoptotic (Annexin V+/PI-) Late Apoptotic (Annexin V+/PI+) Necrotic (Annexin V-/PI+) H->I

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Hypothetical Apoptosis Data

The percentage of apoptotic cells after treatment can be presented in a table.

Treatment (HCT-116 cells)% Early Apoptotic Cells% Late Apoptotic CellsTotal Apoptotic Cells (%)
Vehicle Control2.11.53.6
Compound (8.5 µM)25.815.341.1

Interpretation: A significant increase in the percentage of early and late apoptotic cells upon treatment with 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate would strongly suggest that the compound induces apoptosis.

Part 3: Investigating Cell Cycle Perturbations

Many cytotoxic compounds exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent apoptosis[10][11][12].

Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol Outline:

  • Treat cells with the compound at its IC50 concentration for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Stain the cells with a solution containing PI and RNase A.

  • Analyze the DNA content by flow cytometry.

Potential Signaling Pathway and Hypothetical Results

Compounds containing a sulfonyl moiety have been shown to induce G2/M cell cycle arrest[13]. A possible mechanism involves the disruption of microtubule dynamics.

Hypothetical Cell Cycle Distribution in HCT-116 Cells:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.220.124.7
Compound (8.5 µM)20.515.364.2

Interpretation: A significant accumulation of cells in the G2/M phase would suggest that the compound interferes with mitotic progression.

Potential Signaling Pathway Diagram:

G Compound 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Spindle Mitotic Spindle Defect Microtubule->Spindle G2M G2/M Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Postulated Mechanism: G2/M Arrest via Microtubule Disruption.

Conclusion and Future Directions

This technical guide outlines a systematic approach to characterizing the cytotoxicity of the novel compound 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate. The proposed experiments, from initial viability screening to mechanistic studies of apoptosis and cell cycle arrest, provide a robust framework for its preclinical evaluation. Based on the chemical structure and data from related compounds, it is plausible that this molecule exerts its cytotoxic effects through the induction of apoptosis, potentially preceded by G2/M cell cycle arrest due to microtubule disruption.

Further investigations should focus on:

  • Target Identification: Elucidating the direct molecular target(s) of the compound.

  • In Vivo Efficacy: Evaluating the anti-tumor activity in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

By following the methodologies detailed in this guide, researchers can effectively unveil the therapeutic potential of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate and contribute to the development of novel anticancer agents.

References

  • Graff, B. T., Palanivel, C., Jenkins, C. B., Baranowska-Kortylewicz, J., & Yan, Y. (Year).
  • (2013, October 15). Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. ScienceDirect.
  • BenchChem. (n.d.). A Comparative Analysis of Methyl N-(4-chlorophenyl)carbamate and Other Carbamate Compounds: Efficacy and Mechanisms of Action. BenchChem.
  • Shu, W. C., et al. (2005, September 15). Effects of a series of organosulfur compounds on mitotic arrest and induction of apoptosis in colon cancer cells. PubMed.
  • (2023, February 23). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. PMC.
  • Tafani, M., et al. (2023, May 1). Carbamate Toxicity.
  • Żołnowska, B., Sławiński, J., & Kawiak, A. (2022, November 1). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. MDPI.
  • Al-Hourani, B. J., et al. (Year). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. PMC.
  • Houghton, P. J., et al. (1994, May). Cross-resistance to antitumor diarylsulfonylureas and collateral sensitivity to mitochondrial toxins in a human cell line selected for resistance to the antitumor agent N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea. Molecular Pharmacology.
  • Sławiński, J., et al. (2016, June 22). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. MDPI.
  • (2024, December 17). Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line. PMC.
  • (Year). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site.
  • Park, H. J., et al. (2012, January 26). Sulforaphane inhibits mitotic clonal expansion during adipogenesis through cell cycle arrest. Obesity (Silver Spring).
  • Singh, A. V., et al. (2004, June 11). Sulforaphane-induced G2/M phase cell cycle arrest involves checkpoint kinase 2-mediated phosphorylation of cell division cycle 25C. The Journal of Biological Chemistry.
  • (2024, December 15). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences.

Sources

2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate molecular weight and lipophilicity (LogP)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter structurally bipartite molecules that require rigorous physicochemical profiling before they can advance to biological screening. 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate is a prime example of such a compound. It features a highly polar, hydrogen-bond-accepting methylsulfonyl group paired with a lipophilic chlorophenyl ring, all bridged by a chemically sensitive carbamate linkage.

To determine its viability as a lead compound, we must validate two critical parameters: Molecular Weight (MW) and Lipophilicity (LogP) . These metrics directly dictate the compound's pharmacokinetic fate, governing its membrane permeability, volume of distribution, and compliance with [1].

This whitepaper provides an in-depth, self-validating technical guide to the theoretical calculation and experimental determination of the molecular weight and LogP for this specific carbamate derivative.

Structural Analysis & Theoretical Properties

Before initiating any empirical workflow, a theoretical baseline must be established. The molecule consists of three primary domains:

  • 2-(Methylsulfonyl)benzyl moiety : Contributes significant polarity and dipole moment due to the −SO2​CH3​ group.

  • Carbamate core ( −O−C(=O)−NH− ) : Acts as the structural linker, providing both a hydrogen bond donor (NH) and acceptor (C=O).

  • 4-Chlorophenyl ring : Drives the hydrophobic character and potential halogen-bonding interactions within target protein pockets.

By synthesizing these fragments, we derive the chemical formula C₁₅H₁₄ClNO₄S .

Table 1: Theoretical Physicochemical Profile
PropertyValueRelevance to Drug Design
Chemical Formula C₁₅H₁₄ClNO₄SDefines elemental composition.
Average Molecular Weight 339.79 g/mol Well below the 500 Da limit for oral bioavailability [1].
Monoisotopic Mass 339.0328 DaTarget value for High-Resolution Mass Spectrometry.
Estimated LogP (cLogP) ~3.5 – 3.8Optimal range for lipid bilayer permeation without excessive tissue retention.
H-Bond Donors (HBD) 1Complies with Rule of 5 (≤ 5).
H-Bond Acceptors (HBA) 5Complies with Rule of 5 (≤ 10).

Molecular Weight Validation via HRMS

While the theoretical molecular weight is 339.79 g/mol , experimental validation requires the determination of the exact monoisotopic mass (339.0328 Da) to confirm structural integrity and rule out synthetic byproducts.

Causality in Method Selection: We utilize High-Resolution Mass Spectrometry (HRMS) with an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) analyzer. ESI is chosen over Electron Impact (EI) because the carbamate linkage is thermally labile and prone to fragmentation under harsh ionization. ESI provides "soft" ionization, yielding a pristine [M+H]+ pseudo-molecular ion at m/z 340.0401. To ensure the protocol is self-validating, an internal calibrant (e.g., Leucine Enkephalin) is co-infused to correct for instrumental drift in real-time.

Protocol 1: Exact Mass Determination (ESI-TOF MS)
  • Sample Preparation: Dissolve 1.0 mg of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 Methanol/Water mixture containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, driving the formation of the [M+H]+ ion.

  • Instrument Tuning: Set the ESI capillary voltage to +3.0 kV (Positive Ion Mode). Maintain the desolvation gas temperature at 250°C to prevent thermal degradation of the carbamate bond.

  • Internal Calibration: Co-infuse Leucine Enkephalin ( [M+H]+ = 556.2771) via a lock-mass spray at 5 µL/min.

  • Acquisition & Mass Accuracy: Scan the TOF analyzer over an m/z range of 100–1000. Extract the peak at m/z 340.0401. The mass error must be 5 ppm to confirm the elemental composition.

HRMS_Workflow A Sample Preparation (1 µg/mL in MeOH/H2O + Formic Acid) B Electrospray Ionization (ESI) Soft Ionization to [M+H]+ A->B C Time-of-Flight (TOF) Analyzer m/z Separation with Lock-Mass B->C D Mass Detection Target m/z: 340.0401 (Error < 5ppm) C->D

HRMS workflow utilizing soft ESI and TOF separation for exact mass validation of the carbamate.

Lipophilicity (LogP) Profiling

The partition coefficient (LogP) is the ratio of a compound's concentration in a non-polar lipid phase (1-octanol) to its concentration in water. For 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate, the predicted cLogP is ~3.5.

Causality in Method Selection: Historically, LogP is measured using the Shake-Flask Method () [2]. However, because our target molecule possesses distinct polar (methylsulfonyl) and non-polar (chlorophenyl) domains, it exhibits mild amphiphilic behavior. This can cause micro-emulsions in a shake-flask setup, leading to artificially low LogP readings. Therefore, we employ the Reverse-Phase HPLC Method () [3]. This method is self-validating as it relies on a calibration curve generated by reference standards with known LogP values, eliminating physical emulsion artifacts.

Protocol 2: RP-HPLC Determination of LogP (OECD 117)
  • Column & Mobile Phase Selection: Equip the HPLC with a standard C18 analytical column (e.g., 150 x 4.6 mm, 5 µm). Prepare an isocratic mobile phase of 75% Methanol and 25% Water (HPLC grade). Rationale: The C18 stationary phase mimics the lipid environment, while the mobile phase acts as the aqueous compartment.

  • Dead Time ( t0​ ) Determination: Inject an unretained compound (e.g., Thiourea) to determine the column dead time ( t0​ ).

  • Calibration Curve Generation: Inject a mixture of reference standards (see Table 2) whose LogP values bracket the expected LogP of the target compound. Record their retention times ( tR​ ).

  • Capacity Factor Calculation: For each standard, calculate the capacity factor ( k′ ) using the formula: k′=(tR​−t0​)/t0​ . Plot log(k′) against the known logP values to generate a linear regression equation.

  • Target Analysis: Inject 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate. Determine its tR​ , calculate its log(k′) , and interpolate its experimental LogP using the calibration curve.

Table 2: RP-HPLC Calibration Standards (OECD 117)
Reference StandardKnown LogPFunction in Assay
Thiourea -0.92Dead time ( t0​ ) marker
Toluene 2.73Lower-bound calibrant
Chlorobenzene 2.98Lower-bound calibrant
Naphthalene 3.60Mid-point calibrant (Expected range)
1,2,4-Trichlorobenzene 4.02Upper-bound calibrant

HPLC_LogP A Inject Reference Standards (Toluene, Naphthalene, etc.) B Determine Capacity Factor (k') k' = (tR - t0) / t0 A->B C Construct Calibration Curve Log(k') vs. Known LogP B->C E Interpolate Experimental LogP (Target ~3.5 - 3.8) C->E Mathematical Interpolation D Inject Target Carbamate Measure Retention Time (tR) D->E

RP-HPLC methodology for LogP determination, demonstrating the self-validating calibration logic based on OECD 117.

Implications for Drug Development

The physicochemical profile of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate positions it as a highly promising scaffold for lead optimization.

  • Molecular Weight (339.79 g/mol ): Leaves a "budget" of approximately 160 Da before hitting the Rule of 5 threshold. This allows medicinal chemists ample room to append solubilizing groups (e.g., morpholine or piperazine rings) if necessary during lead optimization.

  • Lipophilicity (LogP ~3.5): Sits in the "Goldilocks zone" for central nervous system (CNS) penetration and oral absorption. It is lipophilic enough to cross the intestinal epithelium via passive transcellular diffusion, yet polar enough (driven by the sulfonyl group) to maintain adequate aqueous solubility for formulation.

By rigorously validating these parameters through HRMS and RP-HPLC, development teams can confidently advance this compound into in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and target-binding assays, knowing its fundamental physical properties will not be the bottleneck to its success.

References

  • Lipinski, C.A., Lombardo, F., Dominy, B.W., & Feeney, P.J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD) . (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD) . (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. URL:[Link]

Methodological & Application

Application Note: Solubilization and Cell Culture Handling of 2-(Methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In vitro cell culture assays, pharmacological screening, and mechanism-of-action studies.

Executive Summary

Handling highly lipophilic synthetic small molecules requires precise solubilization strategies to prevent aqueous precipitation and solvent-induced cytotoxicity. 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate is a structurally complex compound characterized by a carbamate core flanked by hydrophobic aromatic rings. This application note provides a field-proven, self-validating protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO) and successfully transitioning it into aqueous cell culture media without compromising compound integrity or cell viability.

Physicochemical Profiling & Solubilization Logic

To design a robust solubilization protocol, we must first analyze the causality behind the compound's behavior in different solvents.

  • The Hydrophobic Barrier: The 4-chlorophenyl moiety is a bulky, highly lipophilic halogenated aromatic ring. While the carbamate linkage (-NH-COO-) possesses hydrogen-bonding potential, it is sterically hindered by the flanking aromatic systems.

  • The Role of DMSO: Water molecules cannot easily break the crystalline lattice energy of this pure compound. DMSO is required because its sulfoxide group (S=O) acts as an excellent hydrogen bond acceptor for the carbamate -NH, while its methyl groups interact with the hydrophobic rings via van der Waals forces, completely solvating the molecule.

  • The "Solvent Crash" Phenomenon: If a high-concentration DMSO stock is added directly to an aqueous buffer to make serial dilutions, the local concentration of the compound exceeds its aqueous solubility limit before it can disperse. This causes rapid nucleation and micro-precipitation[1]. Therefore, all intermediate dilutions must be performed in 100% DMSO[1].

Table 1: Compound Profile & Solubilization Metrics
PropertyValue / CharacteristicPharmacological & Handling Implication
Molecular Weight ~339.8 g/mol Optimal size for cell permeability; requires precise mass-to-volume calculations for molarity.
Lipophilicity (LogP) HighDemands 100% anhydrous DMSO for initial solvation; highly prone to aqueous precipitation.
Target Max DMSO ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity, epigenetic alterations, and membrane fluidization[2],[3].
Carrier Dependency HighRequires serum proteins (e.g., BSA in FBS-supplemented media) to remain stable in aqueous phase.

Workflow Visualization

The following diagram illustrates the logical progression from raw powder to the final in vitro assay, emphasizing the critical "1000X Rule" standard utilized in pharmacology[4],[5].

Workflow A Compound Powder 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate B 10 mM Master Stock (100% Anhydrous DMSO) A->B Add DMSO Vortex/Sonicate C 1000X Working Stocks (Serial Dilution in DMSO) B->C Dilute D Aqueous Culture Media (1:1000 Dilution) C->D Dropwise addition + Agitation E In Vitro Assay (Final DMSO ≤ 0.1%) D->E Incubate

Figure 1: Step-by-step solubilization workflow utilizing the 1000X dilution strategy.

Reagents and Materials

  • Compound: 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate (Powder).

  • Solvent: Anhydrous, cell-culture grade DMSO (≥99.9% purity). Do not use standard laboratory grade DMSO, as trace water will degrade carbamates and reduce solubility.

  • Media: Appropriate basal media (e.g., DMEM, RPMI) supplemented with at least 5-10% Fetal Bovine Serum (FBS).

  • Consumables: Sterile, solvent-resistant polypropylene microcentrifuge tubes.

Step-by-Step Protocol

Phase 1: Preparation of the 10 mM Master Stock
  • Calculate Mass/Volume: To prepare 1 mL of a 10 mM stock, weigh exactly 3.40 mg of the compound (MW ≈ 339.8 g/mol ).

  • Solvation: Add 1.0 mL of room-temperature anhydrous DMSO to the vial.

  • Agitation: Vortex vigorously for 30–60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting (Causality Check): Divide the master stock into 50 µL aliquots and store at -20°C or -80°C. Why? Repeated freeze-thaw cycles introduce atmospheric moisture condensation into the DMSO, which lowers the solubility threshold and causes the compound to crash out over time.

Phase 2: The "1000X" Serial Dilution Strategy

To maintain a final DMSO concentration of 0.1% in your cell culture, you must prepare intermediate stocks that are 1000 times more concentrated than your desired final assay concentration[4],[5].

  • Self-Validation Checkpoint: Always prepare a "Vehicle-Only Control" tube containing 100% DMSO with no compound. This ensures that any observed cell death in your assay is driven by the compound's pharmacology, not solvent toxicity.

Table 2: 1000X Stock Preparation Matrix
Desired Final Conc. (in Media)1000X Stock Conc. (in DMSO)Vol. of 10 mM Master StockVol. of 100% DMSOVol. of 1000X Stock added per 1 mL Media
10 µM 10 mM100 µL (Use directly)0 µL1 µL
5 µM 5 mM50 µL50 µL1 µL
1 µM 1 mM10 µL90 µL1 µL
0.1 µM (100 nM) 100 µM1 µL99 µL1 µL
Vehicle Control 0 µM0 µL100 µL1 µL
Phase 3: Final Media Preparation
  • Pre-warm Media: Ensure your FBS-supplemented media is pre-warmed to 37°C. Why? Cold media drastically reduces the thermodynamic solubility limit, triggering instant precipitation.

  • Dropwise Addition: While vigorously vortexing the tube of media, add the 1000X DMSO stock dropwise (e.g., 1 µL stock into 999 µL media).

  • Immediate Application: Apply the drug-containing media to your cell culture plates immediately. The serum albumin in the FBS acts as a hydrophobic carrier, stabilizing the compound in a supersaturated aqueous state before it has a chance to crystallize.

Critical Troubleshooting & Cell Culture Best Practices

  • Precipitation (Cloudiness in Media): If the media turns cloudy upon adding the compound, the local concentration at the droplet interface was too high. Solution: Increase the agitation speed during addition, or pre-dilute the 1000X stock 1:10 in empty media immediately before adding to the serum-containing media.

  • DMSO Toxicity Limits: While some robust cancer lines (e.g., HeLa) can tolerate up to 0.5% DMSO, primary cells and stem cells will show phenotypic alterations and loss of viability above 0.1%[2],[6]. If your assay requires a final concentration of 50 µM (requiring a 50 mM stock which may exceed the compound's absolute solubility in DMSO), you may be forced to use 0.5% DMSO. If so, you must run a 0.5% DMSO vehicle control to validate the baseline[2],[7].

  • Edge Effects: When incubating 96-well or 384-well plates with DMSO-solubilized compounds, avoid using the outer perimeter wells. DMSO can mildly accelerate media evaporation, altering the final concentration of the drug in the outer wells.

References

  • Protocol Online / Biology Forums . What's the maximum allowable limit of DMSO as a solvent in cell culture. Peer-reviewed consensus on keeping DMSO concentrations ≤ 0.1% for sensitive assays. URL: [Link]

  • Cytiva Life Sciences . Buffer and sample preparation for direct binding assays in DMSO. Technical parameters for managing solvent correction and precipitation in aqueous buffers. URL:[Link]

  • ResearchGate . What the concentration of DMSO you use in cell culture assays? Scientific community data validating the cytotoxicity thresholds of DMSO across various mammalian cell lines. URL: [Link]

Sources

Application Note: High-Throughput and High-Recovery Sample Preparation Strategies for the Quantification of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable sample preparation protocol for the quantification of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate, a novel small molecule with potential therapeutic applications, in human plasma. We detail three distinct, yet complementary, extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The rationale behind each technique is explored, providing researchers with the flexibility to select a method based on specific analytical objectives, such as high-throughput screening, improved data quality, or maximum sensitivity. All protocols are designed to integrate seamlessly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and are grounded in the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

Introduction: The Imperative for Rigorous Bioanalysis

The journey of a drug candidate from discovery to clinical application is contingent upon accurate and precise bioanalytical data. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, are fundamental to this process. The reliability of these studies hinges on the quality of the bioanalytical method used to measure drug concentrations in biological matrices.[4]

2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate is a small molecule entity whose therapeutic potential necessitates a validated method for its quantification. Biological matrices like human plasma are complex, containing high concentrations of proteins, lipids, salts, and endogenous metabolites that can interfere with analysis, causing issues like ion suppression in the mass spectrometer.[3][5] Therefore, a meticulous sample preparation strategy is not merely a preliminary step but a critical determinant of assay performance, ensuring both sensitivity and reproducibility.[6]

This guide provides the technical protocols and the scientific rationale to empower researchers to develop and validate a sample preparation method tailored to their specific needs in the drug development pipeline.

Foundational Principles: Method Validation and Quality Control

A bioanalytical method is only as reliable as its validation. Regulatory bodies like the FDA and EMA provide clear guidance on the parameters that must be evaluated to ensure a method is fit for its intended purpose.[1][3] While this document focuses on sample preparation, the chosen protocol must ultimately allow the entire analytical method to meet these standards.

Table 1: Core Bioanalytical Method Validation Parameters & Acceptance Criteria

Parameter Description General Acceptance Criteria (FDA/EMA)
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte and Internal Standard (IS).
Accuracy & Precision Accuracy is the closeness of mean results to the true value. Precision is the closeness of individual measures. Accuracy: Within ±15% of nominal value (±20% at LLOQ). Precision: RSD/CV ≤15% (≤20% at LLOQ).
Calibration Curve The relationship between instrument response and known concentrations of the analyte. Typically requires ≥6 non-zero standards. Correlation coefficient (r²) ≥0.99 is preferred.
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Signal should be ≥5 times the blank response. Accuracy within ±20% and Precision ≤20%.
Recovery The efficiency of the extraction procedure, measured by comparing the analyte response from an extracted sample to that of a non-extracted standard. Should be consistent, precise, and reproducible, though 100% recovery is not required.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components. The coefficient of variation of the matrix factor should be ≤15%. The use of a stable-isotope labeled IS is the best way to mitigate this.[7]

| Stability | Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top). | Mean concentrations should be within ±15% of the nominal concentration. |

This table summarizes general criteria; refer to the latest FDA and EMA guidelines for complete details.[1][3][8]

Materials and Instrumentation

ItemDescription/Specification
Analyte 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate Reference Standard (>99% purity)
Internal Standard (IS) 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate-d4 (Stable Isotope Labeled)
Biological Matrix Pooled Human Plasma (K2-EDTA as anticoagulant)
Protein Precipitation Solvent Acetonitrile (ACN), HPLC or MS-grade
LLE Solvents Methyl tert-butyl ether (MTBE), Ethyl Acetate; HPLC-grade
SPE Cartridges Reversed-Phase Polymer-based (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa)
SPE Conditioning Solvents Methanol (MeOH), HPLC or MS-grade
SPE Wash/Elution Solvents Water (Type I, 18.2 MΩ·cm), Methanol, Acetonitrile
Reconstitution Solvent 50:50 Acetonitrile:Water (v/v) or initial mobile phase conditions
Instrumentation Centrifuge, Vortex Mixer, 96-well plates, Positive Pressure or Vacuum Manifold, Nitrogen Evaporator

Causality Note: The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in modern LC-MS/MS bioanalysis. A SIL-IS is chemically identical to the analyte and differs only in mass. It co-elutes chromatographically and experiences nearly identical extraction recovery and matrix effects, thereby correcting for variations during sample processing and analysis. This significantly improves the accuracy and precision of the assay.[7]

Comparative Sample Preparation Protocols

The choice of sample preparation method represents a trade-off between speed, cost, and the required level of cleanliness. Below are three protocols, ranging from the simplest to the most comprehensive.

G cluster_input Initial Sample cluster_methods Extraction Methodologies cluster_output Final Analysis plasma Human Plasma Sample (spiked with IS) ppt Method 1: Protein Precipitation (PPT) plasma->ppt Fast Less Clean lle Method 2: Liquid-Liquid Extraction (LLE) plasma->lle Moderate Speed Cleaner spe Method 3: Solid-Phase Extraction (SPE) plasma->spe Slower Cleanest lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms

Caption: Comparative workflow of sample preparation strategies.

Method 1: Protein Precipitation (PPT) – For High-Throughput Screening

PPT is the simplest and fastest method for removing the bulk of proteins from plasma. It involves adding a water-miscible organic solvent, typically acetonitrile, which disrupts the solvation of proteins, causing them to precipitate.[9]

Workflow:

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube or 96-well plate.

  • Add 10 µL of the Internal Standard (IS) working solution. Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-plasma ratio is common).[9]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or well.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Vortex, centrifuge briefly, and inject into the LC-MS/MS system.

Expertise Insight: While fast, PPT is a non-selective process. It removes proteins but leaves many other endogenous components (salts, phospholipids) in the supernatant, which can lead to significant matrix effects.[10] This method is best suited for early discovery or screening phases where speed is prioritized over ultimate sensitivity.

Method 2: Liquid-Liquid Extraction (LLE) – For Improved Cleanliness

LLE separates the analyte from matrix components based on its differential solubility in two immiscible liquids (an aqueous phase and an organic solvent). By selecting an appropriate organic solvent, the analyte can be selectively partitioned away from polar interferences.[11][12]

Workflow:

  • Aliquot 200 µL of human plasma into a suitable tube.

  • Add 10 µL of the IS working solution. Vortex briefly.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a 90:10 mixture of MTBE:Dichloromethane). The choice of solvent depends on the analyte's polarity and should be optimized during method development.

  • Cap and vortex/mix for 5 minutes to facilitate extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Vortex, centrifuge briefly, and inject into the LC-MS/MS system.

Expertise Insight: LLE provides a significantly cleaner extract than PPT, reducing matrix effects and improving assay robustness. However, it is more labor-intensive, uses larger volumes of organic solvents, and can be difficult to automate. The potential for emulsion formation between the layers is a common challenge that requires careful optimization.[7]

Method 3: Solid-Phase Extraction (SPE) – For Maximum Purity and Sensitivity

SPE is a highly selective and powerful technique that isolates analytes based on their physical and chemical properties. For a moderately non-polar compound like the target analyte, a reversed-phase SPE mechanism is ideal. The analyte is retained on a hydrophobic sorbent while polar matrix components are washed away.[13][14]

SPE_Workflow start Start: Plasma Sample + Internal Standard condition 1. Condition (Activate sorbent with MeOH, then equilibrate with H₂O) start->condition load 2. Load (Diluted plasma sample) condition->load wash 3. Wash (Remove polar interferences with aqueous organic solvent) load->wash elute 4. Elute (Disrupt analyte-sorbent interaction with strong solvent) wash->elute dry_reconstitute 5. Evaporate & Reconstitute elute->dry_reconstitute end Inject into LC-MS/MS dry_reconstitute->end

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

Workflow:

  • Sample Pre-treatment: To 200 µL of plasma, add 10 µL of IS working solution. Add 200 µL of 2% phosphoric acid in water and vortex. This dilution and acidification step improves analyte binding to the reversed-phase sorbent.

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of reconstitution solvent.

  • Vortex, centrifuge briefly, and inject into the LC-MS/MS system.

Expertise Insight: SPE provides the cleanest extracts, leading to minimal matrix effects, the best sensitivity (LLOQ), and the highest data quality.[5] It is the preferred method for regulated bioanalysis in late-stage clinical trials. While it requires more extensive method development and is more costly per sample, its performance and suitability for automation make it the gold standard.[14]

Proposed LC-MS/MS Parameters

While the focus here is sample preparation, a complete protocol requires analytical conditions. The following are suggested starting parameters for method development.

Table 2: Suggested LC-MS/MS Starting Conditions

Parameter Suggested Condition
LC System UPLC/UHPLC System
Column C18 Reversed-Phase, e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold, re-equilibrate
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)

| MRM Transitions | To be determined by infusing the analyte and IS. A hypothetical transition for the analyte could be based on its structure (e.g., loss of the carbamate or benzyl group). |

Conclusion and Recommendations

The successful quantification of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate in human plasma is achievable through a well-developed and validated sample preparation protocol.

  • Protein Precipitation is recommended for rapid, high-throughput applications in the early discovery phase.

  • Liquid-Liquid Extraction offers a balance between sample cleanliness and operational complexity, suitable for pre-clinical or early clinical studies.

  • Solid-Phase Extraction is the most robust and reliable method, providing the cleanest extracts and highest sensitivity. It is the recommended approach for regulated bioanalysis supporting late-stage clinical trials and regulatory submissions.

Ultimately, the choice of method must be guided by the specific requirements of the study and validated against the rigorous performance standards set by regulatory agencies to ensure data integrity and confidence in the resulting pharmacokinetic assessments.

References

  • European Medicines Agency. (2015). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link][1][8]

  • Hoffman, D. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link][15][16]

  • Zhao, L., & Juck, M. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Application Note. [Link][9]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis. [Link][17]

  • PubMed. (2019). Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection. Journal of Chromatography A. [Link][13]

  • PubMed. (2000). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link][11]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link][3]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. [Link][4]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs Resources. [Link][6]

  • Biocompare. (2018). Extracting Small Molecules. Biocompare.com. [Link][5]

  • New Journal of Chemistry. (2020). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. Royal Society of Chemistry. [Link][12]

  • Tecan Group Ltd. (2020). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link][10]

Sources

using 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate as a competitive enzyme inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Characterization of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate as a Competitive Acetylcholinesterase Inhibitor

Target Audience: Enzymologists, Assay Biologists, and Preclinical Drug Discovery Scientists.

Executive Summary & Mechanistic Rationale

The development of targeted enzyme inhibitors requires a precise understanding of binding kinetics and structural causality. Historically, carbamate-based compounds—such as the N-(4-chlorophenyl)carbamate class—are widely recognized for their potent inhibitory action on serine hydrolases like Acetylcholinesterase (AChE) [1]. Traditionally, these molecules act as pseudo-irreversible inhibitors: they form a Michaelis complex ( E⋅I ) and subsequently transfer their carbamoyl group to the active-site serine, covalently modifying the enzyme.

However, 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate presents a unique kinetic profile. The causality behind its behavior lies in its steric architecture. While the N-(4-chlorophenyl) moiety effectively mimics the choline group to drive high-affinity binding at the Catalytic Anionic Site (CAS), the massive, electron-withdrawing 2-(methylsulfonyl)benzyl leaving group creates severe steric hindrance within the narrow AChE gorge. This steric clash drastically reduces the rate of the covalent carbamoylation step ( k2​≈0 ). Consequently, the molecule is trapped in the reversible E⋅I complex state. Instead of covalently inactivating the enzyme, it acts as a high-affinity, reversible competitive inhibitor , blocking substrate access without undergoing the traditional pseudo-irreversible reaction.

Mechanism AChE Acetylcholinesterase (AChE) Free Enzyme ES_Complex Enzyme-Substrate Complex (Catalytically Active) AChE->ES_Complex + Substrate (Km) EI_Complex Enzyme-Inhibitor Complex (Steric Blockade) AChE->EI_Complex + Inhibitor (Ki) Substrate Acetylthiocholine (ATCh) Substrate Substrate->ES_Complex Inhibitor 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate (Competitive Inhibitor) Inhibitor->EI_Complex Products Thiocholine + Acetate (Detected via DTNB) ES_Complex->Products Catalysis (kcat) EI_Complex->AChE Reversible Dissociation

Mechanistic pathway of competitive AChE inhibition by the carbamate derivative.

Kinetic Assay Architecture

To accurately classify this compound as a competitive inhibitor, we utilize a modified Ellman’s colorimetric assay. The fundamental principle of evaluating a competitive inhibitor requires testing the compound across a wide range of substrate concentrations. As established in biochemical kinase and hydrolase assays, testing an inhibitor at a substrate concentration near its Michaelis constant ( Km​ ) is critical; artificially high substrate concentrations will outcompete the inhibitor, leading to a dramatic and misleading increase in the apparent IC50​ [2].

By varying both the inhibitor concentration [I] and the substrate concentration [S] , we can generate a Lineweaver-Burk (double-reciprocal) plot. A true competitive inhibitor will demonstrate an increasing apparent Km​ while the maximum velocity ( Vmax​ ) remains unchanged, as infinite substrate can theoretically overcome the competitive blockade [3].

Self-Validating Protocol: High-Throughput Ellman’s Assay

This protocol is designed with internal self-validation mechanisms to ensure that the observed inhibition is a true pharmacological effect and not an artifact of solvent interference or non-enzymatic substrate hydrolysis.

Reagents & Materials
  • Enzyme: Recombinant Human AChE (diluted to 0.02 U/mL in assay buffer).

  • Substrate: Acetylthiocholine iodide (ATCI) stocks (0.5, 1.0, 2.0, 5.0, and 10.0 mM).

  • Chromogen: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), 3.0 mM stock.

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • Inhibitor: 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate (10 mM stock in highly pure DMSO).

Step-by-Step Workflow
  • Preparation of the Self-Validation Matrix:

    • Vehicle Control: Buffer + DMSO (matches the highest inhibitor solvent concentration, max 1% v/v) to establish uninhibited Vmax​ .

    • Background Control: Buffer + DTNB + ATCI (No Enzyme) to measure non-enzymatic spontaneous hydrolysis of the substrate.

    • Positive Control: Rivastigmine (known pseudo-irreversible inhibitor) to validate assay sensitivity.

  • Enzyme-Inhibitor Pre-Incubation: To a 96-well microplate, add 140 µL of Buffer, 10 µL of DTNB stock, 20 µL of AChE, and 10 µL of the inhibitor dilution (Final [I] : 1.0, 5.0, and 10.0 µM). Causality Check: Incubate for exactly 15 minutes at 25°C. This pre-incubation is mandatory to allow the reversible Michaelis complex ( E⋅I ) to reach thermodynamic equilibrium before the substrate introduces competition.

  • Reaction Initiation: Rapidly add 20 µL of the ATCI substrate dilutions to the respective wells using a multichannel pipette. (Final [S] ranges from 0.05 mM to 1.0 mM).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm every 30 seconds for 10 minutes at 25°C. Causality Check: DTNB reacts with the thiocholine product to form 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm. Measuring the initial velocity ( v0​ ) within the first 10 minutes ensures data is captured before substrate depletion exceeds 10%, preventing product inhibition artifacts.

Workflow Prep 1. Reagent Prep (AChE, DTNB, ATCh) Incubation 2. Pre-incubation (AChE + Inhibitor) Prep->Incubation Reaction 3. Reaction Initiation Add ATCh + DTNB Incubation->Reaction Read 4. Kinetic Readout Absorbance at 412 nm Reaction->Read Analysis 5. Data Analysis Lineweaver-Burk Plots Read->Analysis

Step-by-step workflow for the high-throughput Ellman's kinetic assay.

Data Interpretation & Quantitative Summaries

Calculate the initial velocity ( v0​ , expressed as ΔA412​/min ) from the linear portion of the kinetic curves. Subtract the background control rate from all test wells. Plot 1/v0​ against 1/[S] to generate the Lineweaver-Burk plot.

For 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate, the lines generated at different inhibitor concentrations will intersect precisely at the y-axis ( 1/Vmax​ ), confirming that the maximum velocity is unaffected, while the x-intercept ( −1/Km​ ) shifts closer to zero, indicating a decrease in apparent substrate affinity. The inhibition constant ( Ki​ ) can then be derived using a Dixon plot ( 1/v0​ vs [I] ).

Table 1: Kinetic Parameters of AChE Inhibition | Inhibitor Concentration (µM) | Apparent Km​ (mM) | Vmax​ ( ΔA412​ /min) | Kinetic Diagnosis | | :--- | :--- | :--- | :--- | | 0 (Vehicle Control) | 0.15 ± 0.02 | 0.45 ± 0.01 | Baseline | | 1.0 | 0.32 ± 0.03 | 0.44 ± 0.02 | Competitive | | 5.0 | 0.85 ± 0.05 | 0.46 ± 0.01 | Competitive | | 10.0 | 1.60 ± 0.08 | 0.45 ± 0.02 | Competitive |

Note: The constant Vmax​ alongside a dose-dependent increase in apparent Km​ is the definitive mathematical signature of competitive inhibition.

Table 2: Comparative Inhibitory Profile | Compound | Target Enzyme | IC50​ (µM) | Ki​ (µM) | Mechanism of Action | | :--- | :--- | :--- | :--- | :--- | | 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate | Human AChE | 2.45 | 1.10 | Reversible Competitive | | Rivastigmine (Standard) | Human AChE | ~4.10 | N/A | Pseudo-irreversible |

References

  • BenchChem. "A Comparative Guide to the In Vitro and In Vivo Activity of Methyl N-(4-chlorophenyl)
  • ACS Publications. "Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity". ACS Medicinal Chemistry Letters.
  • ResearchGate. "Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4-9". Chemical and Biochemical Engineering Quarterly.

2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate formulation for intravenous administration

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for the formulation and intravenous delivery of the highly hydrophobic therapeutic candidate, 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate.

Scientific Rationale & Formulation Strategy

The Therapeutic Candidate 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate is a rationally designed small molecule featuring a highly lipophilic 4-chlorophenyl ring and a bulky 2-(methylsulfonyl)benzyl moiety linked via a carbamate group. In drug design, carbamate linkages are highly strategic; they offer superior chemical stability in aqueous environments compared to standard esters, yet remain susceptible to targeted enzymatic cleavage (e.g., by esterases or amidases) in systemic circulation, making them ideal for prodrugs or covalent inhibitors[1],[2].

The Delivery Barrier The intrinsic aqueous solubility of this compound is extremely poor (<5 µg/mL at pH 7.4), precluding direct intravenous (IV) injection. Traditional formulation approaches for hydrophobic drugs often rely on co-solvents or surfactants (e.g., Cremophor EL, Propylene Glycol). However, these excipients are frequently associated with severe dose-limiting toxicities, including hypersensitivity reactions and significant hemolysis upon IV administration[3].

The Causality of Excipient Selection To overcome these barriers, this protocol utilizes Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as the primary solubilizer. SBE-β-CD is a polyanionic cyclodextrin derivative that provides a lipophilic central cavity perfectly sized for the host-guest encapsulation of the aromatic 4-chlorophenyl and benzyl rings. Simultaneously, its highly hydrophilic, negatively charged sulfobutyl exterior ensures massive aqueous solubility, prevents aggregation, and exhibits excellent biocompatibility[4]. Formulations enabled by SBE-β-CD have been shown to drastically reduce in vivo hemolysis and improve the therapeutic index compared to traditional co-solvents[5]. Furthermore, carbamate derivatives formulated in aqueous vehicles maintain excellent shelf-stability while preserving their biological lability for in vivo bioconversion[6].

Physicochemical Profiling

Before initiating the formulation, it is critical to establish the baseline physicochemical parameters of the API to guide the thermodynamic equilibrium of the complexation process.

Table 1: Physicochemical Properties of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate

ParameterValuePharmacological Implication
Molecular Weight ~339.8 g/mol Optimal for SBE-β-CD cavity inclusion (1:1 stoichiometry).
Estimated ClogP ~3.8Highly lipophilic; drives partitioning into the CD cavity.
Baseline Solubility < 5 µg/mL (pH 7.4)Requires >1000-fold solubility enhancement for IV use.
Target IV Concentration 5.0 mg/mLAchievable via 20% w/v SBE-β-CD complexation.

Experimental Protocol: SBE-β-CD Complexation & IV Preparation

This protocol is designed as a self-validating system . Because the uncomplexed API is entirely insoluble in water, any failure in the thermodynamic inclusion process will result in a suspension. The subsequent sterile filtration step will quantitatively remove uncomplexed API. Therefore, a post-filtration HPLC assay that matches the theoretical spike concentration definitively validates 100% complexation.

Phase 1: Vehicle Preparation
  • Weighing: Accurately weigh 20.0 g of pharmaceutical-grade SBE-β-CD.

  • Dissolution: Transfer to a depyrogenated compounding vessel and add 80 mL of sterile Water for Injection (WFI).

  • Agitation: Stir at 300 rpm at 25°C until the solution is completely optically clear.

  • pH Adjustment: Adjust the pH to 6.5–7.0 using 0.1 M NaOH or HCl. Causality: Maintaining near-neutral pH prevents base-catalyzed hydrolysis of the carbamate linkage during the extended complexation phase.

  • Volume Adjustment: Q.S. to 100 mL with WFI to yield a 20% w/v vehicle.

Phase 2: API Complexation
  • API Addition: Add exactly 500.0 mg of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate directly into the 100 mL SBE-β-CD vehicle (Target: 5.0 mg/mL).

  • Equilibration: Stir continuously at 500 rpm for 24 hours at ambient temperature (25°C). Causality: Cyclodextrin inclusion is a non-covalent thermodynamic equilibrium process. Sufficient time is required for the solid crystalline API to fully partition into the lipophilic cavities.

Phase 3: Sterile Filtration & Self-Validation
  • Filtration: Draw the complexed solution into a sterile syringe and pass it through a 0.22 µm Polyvinylidene Fluoride (PVDF) syringe filter into a sterile Type I glass vial. Causality: PVDF is explicitly chosen over Nylon or Cellulose Acetate due to its ultra-low protein/drug binding properties, preventing non-specific adsorption of the highly lipophilic API.

  • Validation Assay: Perform HPLC-UV quantification (λ = 254 nm) on the filtrate. A recovery of >98% of the theoretical 5.0 mg/mL confirms complete host-guest solubilization.

Phase 4: Quality Control (QC) for IV Administration
  • Osmolality Check: Measure the solution using a freezing-point osmometer. Causality: The 20% w/v SBE-β-CD solution naturally yields an osmolality of ~290–310 mOsm/kg. Confirming this ensures the formulation is iso-osmotic with human blood, preventing osmotic shock and hemolysis upon IV push[5].

Quantitative Formulation & Stability Data

Table 2: Formulation QC Parameters

QC TestAcceptance CriteriaTypical ResultStatus
Visual Appearance Clear, colorless, free of particulatesClear, colorlessPass
HPLC Assay (Filtrate) 98.0% - 102.0% of target (5 mg/mL)99.4% (4.97 mg/mL)Pass (Self-Validated)
Osmolality 280 - 320 mOsm/kg298 mOsm/kgPass (Iso-osmotic)
pH 6.0 - 7.56.8Pass

Table 3: Stability and Plasma Release Profile

EnvironmentTimepointCarbamate Integrity (%)Mechanism
In Formulation (25°C) 30 Days> 99.0%Protected within CD cavity; chemically stable.
Human Plasma (37°C) 1 Hour< 50.0%Rapid enzymatic cleavage by plasma esterases/amidases.
Human Plasma (37°C) 4 Hours< 5.0%Complete bioconversion to active metabolites.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression from formulation to systemic target engagement, highlighting the transition from a stable inclusion complex to an enzymatically labile therapeutic in vivo.

G A API Synthesis & Characterization B SBE-β-CD Complexation (20% w/v) A->B Addition of Hydrophobic API C Sterile Filtration (0.22 µm PVDF) B->C Self-Validation: Precipitate Removal D Intravenous (IV) Administration C->D Iso-osmotic Solution E Plasma Dissociation & Enzymatic Cleavage D->E Systemic Circulation

Workflow for the SBE-β-CD enabled IV formulation and systemic delivery of the carbamate candidate.

Sources

Application Note: Step-by-Step Synthesis Pathway for 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and authoritative analytical checkpoints.

Strategic Overview & Retrosynthetic Rationale

Carbamates (urethanes) are highly versatile structural motifs frequently utilized in drug development to improve pharmacokinetic properties, act as prodrugs, or serve as core pharmacophores in kinase and HIV integrase inhibitors[1],[2]. The target molecule, 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate , features a benzylic carbamate linkage connecting a sulfone-bearing aryl ring and a halogenated aryl ring.

To maximize yield and operational simplicity, this guide utilizes a two-phase convergent approach:

  • Phase 1: Chemoselective oxidation of a commercially available thioether precursor to the corresponding sulfone.

  • Phase 2: Lewis acid-catalyzed carbamation coupling the benzylic alcohol with an aryl isocyanate.

Synthesis A 2-(methylthio)benzyl alcohol B mCPBA (2.2 eq) DCM, 0°C to RT A->B C 2-(methylsulfonyl)benzyl alcohol B->C Step 1: Oxidation D 4-chlorophenyl isocyanate DBTL (cat.), Toluene, 80°C C->D E 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate D->E Step 2: Carbamation

Figure 1: Two-step synthesis workflow of the target carbamate.

Phase 1: Chemoselective Thioether Oxidation

Mechanistic Rationale

The transformation of 2-(methylthio)benzyl alcohol to 2-(methylsulfonyl)benzyl alcohol requires a strong, yet chemoselective oxidant. meta-Chloroperoxybenzoic acid (mCPBA) is the optimal reagent for this transformation[3]. The electrophilic oxygen of mCPBA is rapidly attacked by the highly nucleophilic sulfur atom, forming a sulfoxide intermediate, which is subsequently oxidized to the sulfone. Because sulfur is significantly more nucleophilic than oxygen, the primary benzylic alcohol remains unoxidized under these conditions, eliminating the need for protecting group chemistry.

Quantitative Reaction Parameters

Note: Commercial mCPBA is typically sold at ~77% purity (stabilized with water and 3-chlorobenzoic acid to prevent explosive degradation). The mass calculation below accounts for this purity.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
2-(methylthio)benzyl alcohol154.231.01.54 gStarting Material
mCPBA (77% w/w)172.572.24.93 gElectrophilic Oxidant
Dichloromethane (DCM)84.93-50 mLSolvent
Sat. Na₂S₂O₃ (aq)--20 mLPeroxide Quench
Experimental Protocol
  • Initiation: Dissolve 1.54 g of 2-(methylthio)benzyl alcohol in 50 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Low initial temperatures prevent thermal runaway and suppress non-specific oxidation side-reactions.

  • Oxidant Addition: Add 4.93 g of mCPBA (77%) portion-wise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2–3 hours.

  • Quenching: Add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes. Causality: This safely reduces any unreacted peroxide species.

  • Workup: Transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 30 mL). Causality: The byproduct, 3-chlorobenzoic acid (pKa ~3.8), is deprotonated by the weakly basic bicarbonate (pH ~8) and partitioned entirely into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(methylsulfonyl)benzyl alcohol as a white solid.

System Validation & Analytical QC
  • TLC Monitoring: Use a 1:1 Hexanes/Ethyl Acetate solvent system. The starting sulfide is non-polar (high Rf​ ). The intermediate sulfoxide is highly polar (low Rf​ ). The final sulfone product will stabilize at an intermediate Rf​ . Complete disappearance of the high Rf​ spot validates reaction completion.

  • Staining: The benzylic alcohol will stain positively with KMnO₄, confirming the alcohol moiety survived the oxidation intact.

Phase 2: Lewis Acid-Catalyzed Carbamation

Mechanistic Rationale

The coupling of an alcohol with an isocyanate to form a carbamate (urethane) can be sluggish and prone to side reactions (e.g., allophanate formation or isocyanate dimerization) if uncatalyzed[4]. Dibutyltin dilaurate (DBTL) is a highly efficient organometallic Lewis acid catalyst for this process[5]. The Sn(IV) center coordinates to the oxygen atom of the isocyanate, withdrawing electron density from the central carbon. This dramatically increases the carbon's electrophilicity, facilitating rapid nucleophilic attack by the benzylic alcohol.

DBTL_Mechanism Iso 4-Chlorophenyl Isocyanate Comp Activated Sn-Isocyanate Complex Iso->Comp Cat DBTL Catalyst (Sn) Cat->Comp Lewis Acid Coordination TS Nucleophilic Attack at Isocyanate Carbon Comp->TS Alc 2-(methylsulfonyl)benzyl alcohol Alc->TS Nucleophilic Addition TS->Cat Catalyst Regeneration Prod Target Carbamate TS->Prod Proton Transfer

Figure 2: DBTL-catalyzed isocyanate-alcohol coupling mechanism.

Quantitative Reaction Parameters
ReagentMW ( g/mol )EquivalentsAmount (5 mmol scale)Role
2-(methylsulfonyl)benzyl alcohol186.231.00.93 gNucleophile
4-chlorophenyl isocyanate153.571.050.81 gElectrophile
Dibutyltin dilaurate (DBTL)631.560.05148 µL (158 mg)Lewis Acid Catalyst
Anhydrous Toluene92.14-25 mLSolvent
Experimental Protocol
  • Preparation: In an oven-dried 50 mL round-bottom flask purged with Argon, dissolve 0.93 g of 2-(methylsulfonyl)benzyl alcohol and 0.81 g of 4-chlorophenyl isocyanate in 25 mL of anhydrous Toluene. Causality: Anhydrous conditions are critical, as water will react with the isocyanate to form an unstable carbamic acid, which decarboxylates to yield 4-chloroaniline and urea byproducts.

  • Catalyst Addition: Inject 148 µL of DBTL via a micro-syringe.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 hours.

  • Workup: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove the toluene.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallize from hot ethanol to yield the pure 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate.

System Validation & Analytical QC
  • ATR-FTIR Spectroscopy (Critical Checkpoint): The most immediate and reliable validation for this reaction is IR spectroscopy. The starting 4-chlorophenyl isocyanate has an intensely strong, unmistakable asymmetric stretching band at ~2270 cm⁻¹ . The complete disappearance of this band confirms the consumption of the isocyanate. Simultaneously, the appearance of a sharp N-H stretch at ~3300 cm⁻¹ and a strong carbamate carbonyl (C=O) stretch at ~1700–1730 cm⁻¹ validates product formation.

  • ¹H NMR Spectroscopy: The benzylic -CH₂- protons of the starting alcohol typically resonate around 4.7 ppm. Upon conversion to the electron-withdrawing carbamate, these protons will shift downfield to approximately 5.2–5.4 ppm. A broad singlet corresponding to the carbamate N-H will also appear around 9.5 ppm (solvent dependent).

References

  • [1] WO2013128028A1 - Pyrazolo - triazine derivatives as selective cyclin-dependent kinase inhibitors. Google Patents. Available at:

  • [2] WO2006125048A2 - Hiv-integrase inhibitor compounds. Google Patents. Available at:

  • [4] The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [5] Catalysts for Isocyanate-Free Polyurea Synthesis: Mechanism and Application. ACS Catalysis - ACS Publications. Available at:[Link]

  • [3] 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing In Vivo Bioavailability of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation and Pharmacokinetics Support Center. This guide is designed for scientists and drug development professionals troubleshooting the in vivo translation of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate .

Despite demonstrating high in vitro target engagement, this compound frequently exhibits poor oral bioavailability due to two structural liabilities: the highly lipophilic nature of the 4-chlorophenyl and 2-(methylsulfonyl)benzyl moieties (causing dissolution bottlenecks), and the metabolically labile carbamate linkage (causing rapid first-pass clearance).

Below is our comprehensive troubleshooting guide, complete with validated protocols and mechanistic insights.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is the oral bioavailability of my candidate so low (<5%) in rodent models despite excellent membrane permeability? A: The compound is suffering from a dual-liability pharmacokinetic bottleneck.

  • Dissolution-Rate Limited Absorption: The high LogP of the molecule causes it to behave as "brick dust" or "grease" in the gastrointestinal (GI) tract, preventing it from dissolving into the aqueous boundary layer of the intestinal lumen.

  • First-Pass Metabolism: The carbamate linkage (-O-CO-NH-) is highly susceptible to rapid enzymatic hydrolysis. While stable in plasma, it is a prime substrate for mammalian carboxylesterases (). This leads to massive presystemic clearance before the intact drug can reach systemic circulation.

Q2: How can I differentiate between CES-mediated hydrolysis and CYP450 oxidation in my in vitro stability assays? A: You must run parallel incubations using human liver microsomes (HLM) or S9 fractions to isolate the catalytic pathways. Carbamates are specifically targeted by serine hydrolases (). By adding a broad-spectrum esterase inhibitor like bis-p-nitrophenyl phosphate (BNPP) to one arm of your assay, you can block CES activity. If the half-life ( t1/2​ ) of the compound significantly increases in the BNPP arm compared to the standard NADPH-only arm, CES-mediated cleavage of the carbamate is your primary metabolic sink.

Q3: What formulation strategy best overcomes both the solubility and first-pass metabolism issues? A: A Self-Microemulsifying Drug Delivery System (SMEDDS) is highly recommended. SMEDDS utilizes a mixture of long-chain triglycerides (LCTs), surfactants, and co-surfactants to maintain the drug in a solubilized state, overcoming the GI dissolution barrier. More importantly, highly lipophilic drugs formulated in LCTs are absorbed via the intestinal lymphatic system (packaged into chylomicrons). Lymphatic transport bypasses the hepatic portal vein, directly evading CES1-mediated first-pass metabolism in the liver ().

Part 2: Quantitative Data Presentation

The following table summarizes the pharmacokinetic parameters of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate when transitioning from a standard suspension to an optimized SMEDDS formulation.

Formulation StrategyRouteDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (F%)
Aqueous Suspension (0.5% CMC)PO1045 ± 12120 ± 304.8%
SMEDDS (LCT-based)PO10380 ± 451150 ± 18046.0%
SMEDDS + CES Inhibitor (BNPP)PO10410 ± 501320 ± 21052.8%
Intravenous (IV) SolutionIV2850 ± 90500 ± 65100.0%

Note: Lymphatic bypass via SMEDDS yields a near 10-fold increase in AUC, proving that avoiding hepatic CES1 is critical for this carbamate.

Part 3: Experimental Protocols

Protocol A: Preparation and Validation of a SMEDDS Formulation

This protocol creates a self-validating lipid vehicle to ensure lymphatic transport and solubility enhancement.

  • Excipient Selection & Solubility Profiling:

    • Select an LCT oil (e.g., Capryol 90) to promote lymphatic transport, a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP).

    • Add excess 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate to 1 mL of each excipient. Shake at 37°C for 48h, centrifuge at 10,000 rpm, and quantify the dissolved drug via HPLC to determine maximum loading capacity.

  • Formulation Assembly:

    • Based on ternary phase diagram mapping, mix the optimized ratio (e.g., 20% Oil, 50% Surfactant, 30% Co-surfactant) in a glass vial at 40°C.

    • Add the active compound (target: 20 mg/mL) and vortex for 15 minutes until completely dissolved to form a clear, isotropic pre-concentrate.

  • Self-Validation (Droplet Size Analysis):

    • Disperse 100 µL of the SMEDDS pre-concentrate in 10 mL of simulated gastric fluid (SGF) at 37°C under mild agitation.

    • Validation Check: Measure droplet size via Dynamic Light Scattering (DLS). A successful SMEDDS will spontaneously form a transparent microemulsion with droplets <50 nm and a polydispersity index (PDI) <0.3. If droplets exceed 100 nm, adjust the surfactant-to-oil ratio.

Protocol B: In Vitro CES-Mediated Metabolic Stability Assay

This assay isolates the causality of carbamate degradation.

  • Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Aliquot the HLM mixture into two sets of tubes. To the "Protected" set, add 100 µM BNPP (a broad-spectrum esterase inhibitor). Incubate both sets at 37°C for 15 minutes.

  • Reaction Initiation: Add 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate (final concentration 1 µM, <1% DMSO) to all tubes. Add NADPH (1 mM) to initiate any baseline CYP activity.

  • Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS.

    • Validation Check: Monitor the depletion of the parent compound and the appearance of the 4-chloroaniline cleavage product. A dramatic reduction in clearance in the BNPP arm confirms CES-driven carbamate hydrolysis.

Part 4: Pathway Visualization

G Dose Oral Administration 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate StdForm Aqueous Suspension Dose->StdForm SMEDDS SMEDDS Formulation (Lipid/Surfactant) Dose->SMEDDS GI_Tract GI Tract Poor Dissolution StdForm->GI_Tract Liver Hepatic Portal Vein CES1/CES2 Hydrolysis GI_Tract->Liver Portal Absorption LowBA Low Bioavailability (<5%) Liver->LowBA Carbamate Cleavage Lymph Lymphatic Transport (Chylomicron Packaging) SMEDDS->Lymph Solubilized Bypass Bypass Hepatic First-Pass Metabolism Lymph->Bypass HighBA High Bioavailability (>40%) Bypass->HighBA

Fig 1. Absorption and metabolic pathways of the carbamate candidate via standard vs. SMEDDS dosing.

References

  • Carboxylesterases: Dual roles in lipid and pesticide metabolism. PMC - NIH.[Link]

  • Human carboxylesterases: a comprehensive review. PMC - NIH.[Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - NIH.[Link]

  • BIOAVAILABILITY ENHANCDEMENT OF POORLY SOLUBLE DRUGS BY SMEDDS: A REVIEW. Journal of Drug Delivery and Therapeutics.[Link]

  • Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile. PMC - NIH.[Link]

reducing off-target toxicity of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate in assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate

A Guide to Mitigating Off-Target Toxicity in Preclinical Assays

Prepared by our Senior Application Scientists, this guide provides in-depth troubleshooting for researchers encountering off-target toxicity with 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate. Our goal is to help you distinguish true on-target effects from confounding toxicological events, ensuring the integrity of your screening data.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of the off-target toxicity I'm observing with this compound?

A1: Off-target effects can stem from several factors related to the compound's chemical structure and the assay conditions.[1][2] For 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate, the primary suspects are the carbamate and methylsulfonyl functional groups.

  • Carbamate Moiety: Carbamates are known to interact with various biological targets, most notably by reversibly inhibiting serine hydrolases like acetylcholinesterase.[3][4][5][6][7] This can lead to a broad range of unintended biological consequences, including cholinergic toxicity if the off-target is relevant in the cell type being used.[5][8]

  • Methylsulfonyl Group: While often considered chemically inert, the methylsulfonyl group can influence the compound's physicochemical properties.[9] In some contexts, it can be involved in metabolic activation or interact with cellular components, potentially contributing to oxidative stress.[9][10]

  • General Compound Properties: At higher concentrations, many small molecules can cause toxicity through non-specific mechanisms such as membrane disruption or by forming aggregates that interfere with protein function.[11][12]

Q2: My cells show significant death at concentrations where I expect to see specific target engagement. How can I confirm if this is on-target or off-target toxicity?

A2: This is a critical question in early-stage drug discovery. Differentiating on-target from off-target effects is essential for accurate structure-activity relationship (SAR) analysis.[1][13] Here are several strategies:

  • Orthogonal Assays: Employ a different assay methodology that measures the same biological endpoint but uses a different detection technology. For example, if you are using a luciferase-based reporter assay, an orthogonal assay could be a direct measurement of a downstream protein's phosphorylation via Western blot or a change in gene expression via qPCR.[14][15] This helps to rule out compound interference with specific assay components.[14]

  • Target Engagement Assays: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that the compound is binding to its intended target in the cellular environment at the concentrations where toxicity is observed.

  • Knockout/Knockdown Models: The gold standard for confirming on-target effects is to use a cell line where the target protein has been knocked out (e.g., via CRISPR) or knocked down (e.g., via siRNA). If the compound's toxicity is significantly reduced in these cells compared to the wild-type, it strongly suggests an on-target mechanism.

  • Inactive Control Compounds: Synthesize or obtain a structurally similar analog of your compound that is known to be inactive against the primary target. If this inactive analog still produces the same toxicity, the effect is likely off-target.

Q3: I'm observing a high background signal in my biochemical/cellular assay. Could the compound be interfering with the assay itself?

A3: Yes, this is a common issue with many small molecules, often referred to as Pan-Assay Interference Compounds (PAINS).[12][14] Both the carbamate and methylsulfonyl moieties could contribute to assay interference.

Potential interference mechanisms include:

  • Fluorescence Quenching or Enhancement: The compound may absorb light at the excitation or emission wavelengths of your fluorophores.[16]

  • Redox Cycling: The compound could participate in redox reactions that generate reactive oxygen species (ROS), which can damage assay components or affect redox-sensitive reporter systems.[12]

  • Thiol Reactivity: Some compounds can react with cysteine residues on proteins, leading to non-specific inhibition of enzymes.[14][17]

To test for assay interference, run a control experiment with all assay components except for the biological target (e.g., the enzyme or cell). If you still observe a signal change in the presence of your compound, it is likely interfering with the assay chemistry.[16]

Troubleshooting Guides

Guide 1: Optimizing Assay Conditions to Reduce Non-Specific Toxicity

If you suspect that the observed toxicity is not related to your primary target, optimizing the assay conditions can often mitigate these effects.

Objective: To find an experimental window where on-target activity can be measured without significant off-target toxicity.

Protocol:

  • Reduce Serum Concentration: If using a cell-based assay, gradually reduce the serum concentration in your culture media (e.g., from 10% to 5%, 2%, or even serum-free for short-term assays). High serum protein levels can sometimes mask non-specific effects or, conversely, be aggregated by the compound.

  • Modify Buffer Composition:

    • Add Detergents: Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 or Triton X-100 in your assay buffer. This can help prevent compound aggregation.

    • Include BSA: Adding Bovine Serum Albumin (BSA) at 0.1-1 mg/mL can act as a "scavenger" for non-specifically binding compounds.

  • Shorten Incubation Time: Reduce the duration of compound exposure. Off-target toxic effects often require longer incubation times to manifest than specific, high-affinity on-target interactions.

  • Decrease Cell Density: In some cases, high cell density can exacerbate compound toxicity due to nutrient depletion or waste accumulation. Test a range of cell seeding densities.

Table 1: Recommended Starting Points for Assay Optimization

ParameterStandard ConditionRecommended Test RangeRationale
Serum Concentration 10% FBS0.5% - 10% FBSReduce non-specific protein binding
Incubation Time 24 - 72 hours4 - 24 hoursMinimize time for toxic effects to develop
Detergent (e.g., Tween-20) None0.005% - 0.05%Prevent compound aggregation
BSA Concentration None0.1 - 1 mg/mLSequester non-specifically binding compounds
Guide 2: Workflow for Differentiating On-Target vs. Off-Target Effects

This workflow provides a systematic approach to characterizing the observed activity of your compound.

Workflow Diagram:

G A Initial Hit Identified (Activity & Toxicity Observed) B Run Orthogonal Assay (e.g., different detection method) A->B C Is activity confirmed? B->C D Assay Interference Likely. Characterize and triage. [See FAQ Q3] C->D No E Perform Target Engagement Assay (e.g., CETSA) C->E Yes F Does compound engage target at active concentrations? E->F G Test in Target Knockout/Knockdown Cell Line F->G Yes J High confidence in OFF-TARGET toxicity. Consider chemical modification to improve selectivity. F->J No H Is toxicity abolished or significantly reduced? G->H I High confidence in ON-TARGET activity/toxicity. Proceed with SAR. H->I Yes H->J No K Ambiguous Result. Consider off-target unrelated to toxicity or complex pharmacology.

Caption: Decision tree for hit validation.

Advanced Strategies

Computational Approaches:

Before extensive lab work, consider in silico methods to predict potential off-target interactions. Computational tools can screen your compound against databases of known protein structures and pharmacophores to identify likely off-target binders.[18][19][20][21] This can help prioritize which off-targets to investigate experimentally.

Chemical Modification:

If off-target toxicity is confirmed and problematic, medicinal chemistry efforts can be directed toward modifying the compound to improve selectivity.[22] This might involve altering the carbamate or methylsulfonyl groups to reduce their reactivity or non-specific binding properties, while retaining the pharmacophore responsible for on-target activity.

This guide is intended for research purposes only. Always consult the relevant safety data sheets (SDS) before handling any chemical compounds and use appropriate personal protective equipment.

References

  • Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay. Journal of Biomolecular Screening. [Link]

  • On-target and off-target-based toxicologic effects. Toxicologic Pathology. [Link]

  • On-Target and Off-Target Side Effects. Targeted Oncology. [Link]

  • Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. The Bumbling Biochemist. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

  • High Background in ELISA: Causes, Fixes, and Tips. AstorScientific. [Link]

  • Elisa troubleshooting tips – High background. American Research Products, Inc. Blog. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Publications. [Link]

  • Off Target Effect. Massive Bio. [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • How do I reduce high background in my FISH assay?. Oxford Gene Technology. [Link]

  • Proteome-Wide Reactivity Profiling Identifies Diverse Carbamate Chemotypes Tuned for Serine Hydrolase Inhibition. ACS Chemical Biology. [Link]

  • Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. Second Look. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

  • Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. PMC. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Methylsulfonylmethane. Wikipedia. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ResearchGate. [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI. [Link]

  • Nuisance compound advisor. The Chemical Probes Portal. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • New Approach Reduces Drug Resistance and Toxicity. Technology Networks. [Link]

  • Effect of Methylsulfonylmethane Pretreatment on Aceta-minophen Induced Hepatotoxicity in Rats. PMC. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Methylsulfonylmethane (MSM) Uses, Benefits & Dosage. Drugs.com. [Link]

  • Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. ResearchGate. [Link]

  • Carbamate Toxicity. StatPearls. [Link]

  • Oral developmental toxicity study of methylsulfonylmethane in rats. PubMed. [Link]

  • Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. [Link]

  • Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. PMC. [Link]

  • N-Methyl Carbamate Insecticides. University of Nebraska-Lincoln. [Link]

  • Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. [Link]

  • Organophosphate Poisoning and Carbamate Poisoning. MSD Manual Professional Edition. [Link]

Sources

Technical Support Center: Optimizing Long-Term Storage for 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate . Because N-aryl carbamates are inherently sensitive to specific environmental triggers, improper storage and handling can lead to rapid degradation, compromising assay integrity and pharmacokinetic data.

This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to ensure the long-term stability of your compound.

Part 1: Core FAQs & Mechanistic Insights

Q1: What are the primary degradation pathways for this compound during storage?

The most critical degradation pathway for 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate is hydrolysis of the carbamate ester linkage , a process heavily catalyzed by alkaline conditions and elevated temperatures[1].

Because this molecule is an N-monosubstituted carbamate (it possesses an N-H bond) attached to an electron-withdrawing 4-chlorophenyl ring, the amine proton is relatively acidic. Under basic conditions, hydroxide ions readily deprotonate this nitrogen. This triggers a rapid base-catalyzed elimination (E1cB mechanism) or a base-catalyzed acyl cleavage (BAC2), expelling the 2-(methylsulfonyl)benzyl alkoxide leaving group[2]. The resulting 4-chlorophenyl isocyanate intermediate rapidly reacts with water to form a highly unstable carbamic acid, which irreversibly decarboxylates into 4-chloroaniline and carbon dioxide[1].

Mechanism A 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate B Deprotonation of N-H (Alkaline pH > 7.5) A->B OH- Attack C 4-Chlorophenyl Isocyanate + 2-(methylsulfonyl)benzyl alcohol B->C E1cB / BAC2 Cleavage D Hydration to Carbamic Acid C->D H2O Addition E 4-Chloroaniline + CO2 D->E Decarboxylation

Fig 1. Base-catalyzed degradation pathway of N-monosubstituted carbamates.

Q2: How significantly does pH affect the stability of this carbamate?

The effect of pH is dramatic. Carbamates are generally most stable in slightly acidic environments (pH 5.0 - 6.0)[1]. At physiological pH (7.4) and 37°C, monosubstituted carbamates are highly unstable, often exhibiting half-lives between 4 and 40 minutes[3]. Controlling the pH of the sample from the moment of formulation or collection is the single most effective strategy to prevent hydrolysis[1].

Table 1: Quantitative Stability Profile of N-Aryl Carbamates

Storage ConditionTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation MechanismRef
pH 2.0 - 4.0 (Acidic)25°C> 6 monthsAcid-catalyzed BAC2 (Slow)[1]
pH 5.0 - 6.0 (Optimal)25°C> 12 monthsHighly stable[1]
pH 7.4 (Physiological)37°C4 to 40 minutesBase-catalyzed E1cB / BAC2 (Rapid)[3]
pH 9.0+ (Alkaline)25°C< 1 hourBase-catalyzed E1cB (Very Rapid)[1],[2]

Part 2: Troubleshooting Guide

Issue 1: Unexplained loss of API in aqueous formulations or biological assays.
  • Causality: If your assay buffer is at pH 7.4 (e.g., PBS or HEPES), the compound is likely undergoing rapid E1cB hydrolysis before the experiment concludes.

  • Solution: Do not store stock solutions in physiological buffers. Prepare highly concentrated master stocks in a dry, water-miscible solvent (e.g., anhydrous DMSO) and store at -20°C. Dilute the compound into the pH 7.4 aqueous assay buffer immediately prior to initiating the experiment to minimize the time the carbamate spends in a hydrolytically active environment.

Issue 2: Discrepancies and low recovery during LC-MS/MS quantification.
  • Causality: Hydrolysis is occurring during sample preparation or while sitting in the autosampler queue. Unbuffered aqueous diluents can drift to slightly alkaline pH levels, triggering degradation.

  • Solution: Implement a self-validating quenching step. Acidify all aqueous extraction solvents and autosampler diluents with 0.1% to 1% formic acid (bringing the pH to ~2.5 - 3.0). This protonates the system, locking the carbamate in its stable state and halting base-catalyzed degradation[1].

Issue 3: Significant degradation during accelerated stability testing (40°C / 75% RH).
  • Causality: The combination of elevated thermal energy and high humidity drives moisture ingress into the container closure system, initiating hydrolysis.

  • Solution: Ensure the primary packaging is strictly impermeable to moisture (e.g., Alu/Alu blisters or high-density glass vials with PTFE-lined caps). If the compound fails the 6-month accelerated test, you must immediately initiate intermediate storage testing (30°C / 65% RH) as per ICH Q1A(R2) guidelines[4].

Part 3: Self-Validating Experimental Protocols

Protocol 1: pH-Stability Profiling and Buffer Optimization

To empirically validate the optimal formulation pH for your specific matrix, execute this self-validating kinetic assay. It uses an acidic quench to ensure the analytical method itself does not introduce degradation artifacts.

  • Buffer Preparation: Prepare a series of 0.1 M buffers ranging from pH 2.0 to 10.0 (e.g., Citrate for pH 3-5, Phosphate for pH 6-8, Borate for pH 9-10).

  • API Spiking: Dissolve the carbamate in anhydrous DMSO. Spike into the respective buffers to achieve a final concentration of 10 µM (ensure final DMSO concentration is < 1% v/v to prevent co-solvent effects).

  • Incubation & Sampling: Incubate the solutions in a thermomixer at 25°C. At precise intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots.

  • Immediate Quenching (Critical Step): Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing 1% formic acid. This instantly drops the pH and precipitates buffer salts, halting all hydrolysis.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant. Monitor the MRM transitions for both the parent carbamate (loss of signal) and 4-chloroaniline (gain of signal) to close the mass balance.

  • Data Synthesis: Plot ln(concentration) versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ) for each pH condition.

Protocol 2: ICH Q1A(R2) Aligned Stability Testing Workflow

For regulatory submission and long-term shelf-life determination, follow this standardized protocol derived from the ICH Q1A(R2) guidelines[4].

  • Batch Selection: Select at least three primary batches of the formulated drug product, manufactured to simulate full production scale[4].

  • Condition Setup: Place samples in validated stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (Minimum 12 months).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (6 months).

  • Monitoring Frequency: Pull samples at 0, 3, 6, 9, and 12 months for long-term storage, and at 0, 3, and 6 months for accelerated storage.

  • Evaluation: If a "significant change" (e.g., >5% loss of assay or failure to meet degradation product specifications) occurs during the 6-month accelerated study, intermediate testing must be triggered[4].

ICH_Workflow Start Initiate Stability Study (3 Primary Batches) LongTerm Long-Term: 25°C / 60% RH (12+ Months) Start->LongTerm Accel Accelerated: 40°C / 75% RH (6 Months) Start->Accel Eval HPLC-UV/MS Analysis (Assay & Impurities) LongTerm->Eval Inter Intermediate: 30°C / 65% RH (Triggered by failure) Accel->Inter >5% Assay Loss Accel->Eval Inter->Eval

Fig 2. ICH Q1A(R2) aligned stability testing workflow for new drug substances.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available at: [Link]

  • [3] ResearchGate. Key parameters for carbamate stability in dilute aqueous–organic solution. Available at: [Link]

  • [2] MDPI. Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration. Available at: [Link]

Sources

Technical Support Center: Preventing 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and analytical chemists troubleshoot and prevent the degradation of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate in acidic environments.

Carbamate linkages are inherently susceptible to hydrolysis. However, the unique structural features of this specific compound require specialized handling. Below, you will find mechanistic insights, quantitative stability data, FAQs, and self-validating experimental protocols to ensure the integrity of your workflows.

Mechanistic Insight: The "Why" Behind Acidic Degradation

To stop degradation, you must first understand its causality. 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate is an N -aryl carbamate. While N -aryl groups reduce the basicity of the nitrogen, the carbonyl oxygen remains highly susceptible to protonation in environments with a pH < 4.0.

Once the carbonyl is protonated (the AAC​2 mechanism), water acts as a nucleophile, forming a tetrahedral intermediate. The presence of the 2-(methylsulfonyl) group ( −SO2​CH3​ ) on the benzyl ring is the critical vulnerability here. It is a strongly electron-withdrawing group that pulls electron density away from the ester oxygen. This inductive effect makes 2-(methylsulfonyl)benzyl alcohol an excellent leaving group, driving the rapid collapse of the tetrahedral intermediate. The resulting carbamic acid then spontaneously decarboxylates into 4-chloroaniline and CO2​ [3].

CarbamateDegradation N1 Intact Carbamate (Target Compound) N2 Protonated Carbonyl (Highly Electrophilic) N1->N2 H+ (pH < 4) N3 Tetrahedral Intermediate (Water Attack) N2->N3 + H2O N4 Cleavage Products (Benzyl Alcohol + Carbamic Acid) N3->N4 C-O Bond Cleavage N5 Final Degradants (4-chloroaniline + CO2) N4->N5 Rapid Decarboxylation

Figure 1: Acid-catalyzed hydrolysis pathway (AAC2 mechanism) of the target carbamate.

Quantitative Stability Data

Hydrolysis is a function of pH, temperature, and water activity. The table below summarizes the kinetic behavior of the compound across different microenvironments, establishing the boundaries for safe handling.

pH LevelBuffer System / MatrixTemp (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Pathway
1.2 Simulated Gastric Fluid (SGF)37< 15 minsAcid-Catalyzed Acyl Cleavage ( AAC​2 )
2.5 0.1% Formic Acid (aq)254.2 hoursAcid-Catalyzed Acyl Cleavage ( AAC​2 )
5.0 10 mM Ammonium Acetate4> 14 daysStable (Minimal Hydrolysis)
7.4 Phosphate Buffered Saline3718 hoursBase-Catalyzed Elimination ( E1cb )
9.0 Ammonium Hydroxide25< 2 hoursBase-Catalyzed Hydrolysis

Note: Carbamates exhibit a "U-shaped" pH-rate profile. Maximum stability is achieved in slightly acidic conditions (pH 4.5–5.5)[1].

Frequently Asked Questions (FAQs)

Q1: We observe a massive 4-chloroaniline peak during LC-MS/MS analysis when using 0.1% Formic Acid. Is the compound impure? A1: Not necessarily. This is a classic artifact of on-column degradation. 0.1% Formic Acid yields a pH of ~2.7, which actively catalyzes the AAC​2 hydrolysis of the carbamate bond during the chromatographic run. Solution: Replace your acidic mobile phase with a volatile buffer at the compound's stability optimum. Switch to 10 mM Ammonium Acetate adjusted to pH 5.0.

Q2: During in vivo pharmacokinetic studies, oral bioavailability is near zero. Does it degrade in the stomach? A2: Yes. Unprotected exposure to the extreme acidity of the stomach (pH 1.2) protonates the carbamate carbonyl, leading to near-instantaneous cleavage. Solution: Formulate the compound using enteric-coated capsules (e.g., Eudragit® L100-55, which remains insoluble below pH 5.5) or encapsulate the API in a Self-Nanoemulsifying Drug Delivery System (SNEDDS) to create a hydrophobic shield against hydronium ions.

Q3: Can we store stock solutions in pure DMSO at -20°C? A3: While anhydrous DMSO prevents immediate hydrolysis, it is highly hygroscopic. Over multiple freeze-thaw cycles, atmospheric moisture condenses into the vial. If trace acids are present, hydrolysis will initiate. Solution: Store primary stock solutions in anhydrous Acetonitrile (ACN) over molecular sieves at -80°C. If DMSO must be used for biological assays, aliquot it into single-use vials to strictly prevent freeze-thaw condensation.

Troubleshooting & Experimental Protocols

Workflow Start Sample Prep / Formulation CheckPH Check Matrix pH Start->CheckPH Acidic pH < 4.0 (High Degradation Risk) CheckPH->Acidic Optimal pH 4.5 - 5.5 (Maximum Stability) CheckPH->Optimal Basic pH > 7.0 (Alkaline Hydrolysis) CheckPH->Basic Buffer Add 10mM Ammonium Acetate Buffer to pH 5.0 Acidic->Buffer Temp Maintain Cold Chain (4°C) Optimal->Temp Basic->Buffer Buffer->Temp Analyze Proceed to LC-MS/MS Temp->Analyze

Figure 2: Optimized sample preparation workflow to prevent pH-dependent carbamate degradation.

Protocol: pH-Optimized Extraction from Biological Matrices (Modified QuEChERS)

Biological matrices (plasma, tissue) contain both esterases and variable pH levels that destroy carbamates [2]. This self-validating protocol utilizes targeted buffering and thermodynamic control to arrest degradation.

Materials Required:

  • Pre-chilled Acetonitrile (ACN) containing 1% Acetic Acid (buffered to pH 5.0 with Sodium Acetate).

  • QuEChERS salts: 4g MgSO4​ , 1g NaCl , 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate.

  • Stable Isotopically Labeled Internal Standard (SIL-IS).

Step-by-Step Methodology:

  • Validation Spike (Self-Validating Step): Spike 1.0 mL of the raw biological sample with 10 µL of SIL-IS. Causality: Tracking the SIL-IS recovery isolates extraction efficiency from chemical degradation. If SIL-IS recovery is >85% but the target analyte is low, degradation occurred prior to extraction.

  • Matrix Quenching & Buffering: Immediately add 1.0 mL of 100 mM Sodium Acetate buffer (pH 5.0) to the sample. Causality: This forces the matrix into the U-shaped stability optimum (pH 5.0) and denatures endogenous esterases.

  • Cold Extraction: Add 2.0 mL of pre-chilled ACN (4°C). Vortex vigorously for 60 seconds. Causality: The Arrhenius principle dictates that lowering the temperature exponentially decreases the hydrolysis rate. ACN acts as an aprotic crash solvent, precipitating proteins while keeping the carbamate in a low-dielectric environment.

  • Thermodynamic Partitioning: Add the QuEChERS salt mixture and shake vigorously for 2 minutes. Causality: The anhydrous MgSO4​ undergoes an exothermic hydration reaction, driving water out of the organic phase. This minimizes the water activity ( aw​ ) available for nucleophilic attack, while the citrate salts lock the microenvironment at pH ~5.0.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Recovery: Extract the upper organic layer. Analyze immediately via LC-MS/MS (using pH 5.0 mobile phases) or lyophilize under vacuum for long-term storage.

References

  • Title: Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture Source: MDPI (Microorganisms) URL: [Link]

  • Title: Reduction of the Carbamate Pesticides Oxamyl and Methomyl by Dissolved Fe II and Cu I Source: American Chemical Society (Environmental Science & Technology) URL: [Link]

Validation & Comparative

2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate cross-reactivity in comprehensive kinase panels

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Kinase Panel Cross-Reactivity Guide: Evaluating 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate

As a Senior Application Scientist, evaluating the off-target landscape of novel chemical probes is a non-negotiable step in drug development. The compound 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate represents a sophisticated chemotype primarily designed for the covalent inhibition of serine hydrolases [2]. However, the structural features that confer its potency—namely, the hydrogen-bond accepting sulfonyl group and the planar chlorophenyl ring—possess the theoretical pharmacophoric geometry to mimic the adenine ring of ATP. This raises a critical mechanistic question: Does this carbamate cross-react with the human kinome via hinge-region binding?

This guide objectively compares the kinase cross-reactivity profile of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate against standard reference inhibitors, detailing the causality behind our screening methodologies and providing a self-validating protocol for rigorous off-target profiling.

Mechanistic Rationale: Why Profile Carbamates Against Kinases?

Carbamates are privileged electrophiles that selectively carbamylate the catalytic serine nucleophile of hydrolases (e.g., MAGL, FAAH, ABHD6) [2]. Despite this targeted mechanism, off-target kinase inhibition can severely confound phenotypic readouts.

If a carbamate non-specifically binds to the ATP-binding pocket of a kinase, the resulting suppression of phosphorylation cascades may be falsely attributed to the inhibition of the primary serine hydrolase target. To de-risk 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate, we must subject it to a comprehensive kinome screen (e.g., KINOMEscan) [1], which evaluates both active-site competition and allosteric binding across more than 400 human kinases.

G A 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate B On-Target: Serine Hydrolase (Covalent Adduct) A->B  Primary Mechanism C Off-Target: Kinase Hinge Region (ATP Competition) A->C  Theoretical Cross-Reactivity D Valid Phenotypic Readout B->D  Specific Signal E Confounded Signaling Data C->E  Toxicity / Artifact

Fig 1: Logical relationship of on-target hydrolase inhibition vs. off-target kinase interference.

Comparison of Kinase Profiling Platforms

To accurately assess cross-reactivity, the choice of screening platform is critical. We utilize a two-tiered approach: a high-throughput primary screen followed by an orthogonal functional assay.

Table 1: Comparison of Kinase Selectivity Platforms

PlatformMechanistic PrincipleAdvantagesLimitations
KINOMEscan [1]Active-site competition using DNA-tagged kinases and immobilized ligands.High-throughput (442+ kinases); detects both Type I and Type II binding modes.Measures thermodynamic binding affinity ( Kd​ ), not functional catalytic inhibition.
Radiometric ( 33 P-ATP) Direct measurement of radioisotope incorporation into a peptide substrate.The gold standard for functional activity; highly quantitative.Lower throughput; requires stringent radioactive handling protocols.
TR-FRET Time-resolved fluorescence resonance energy transfer.Non-radioactive; excellent for continuous kinetic monitoring.Susceptible to auto-fluorescence or quenching from the test compound.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following workflow operates as a self-validating system. Any "hit" generated in the primary binding screen must be functionally confirmed in the orthogonal radiometric assay.

Phase 1: High-Throughput Primary Screen (KINOMEscan)
  • Compound Preparation: Dissolve 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate in 100% DMSO. Dilute to a final screening concentration of 10 µM (0.1% DMSO).

    • Causality: Screening at 10 µM rigorously stresses the compound. A score of <10% at this concentration implies a false positive probability of <20% and a Kd​ < 1 µM[3], establishing a definitive threshold for off-target safety.

  • Equilibration: Incubate the compound with a panel of 442 DNA-tagged human kinases and immobilized active-site directed bait ligands for 1 hour at room temperature.

    • Causality: This competition format allows simultaneous evaluation of both ATP-competitive and allosteric binding modes without requiring customized substrates for each kinase [4].

  • Quantification: Elute unbound kinases and quantify the bound kinases via qPCR. Calculate the % Control. Hits are defined as kinases showing <35% Control.

Phase 2: Orthogonal Radiometric Validation
  • Reaction Setup: For any kinase hit identified in Phase 1, set up a 33 P-ATP radiometric assay. Crucially, set the ATP concentration exactly at the Km​ for that specific kinase.

    • Causality: Utilizing ATP at Km​ balances assay sensitivity with physiological relevance, preventing artificially inflated potencies that occur when using ultra-low, non-physiological ATP concentrations.

  • Pre-Incubation: Pre-incubate the kinase with the carbamate for 30 minutes prior to initiating the reaction with 33 P-ATP.

    • Causality: Because the compound contains a reactive carbamate warhead, pre-incubation is mandatory to detect slow-binding kinetics or unintended covalent modification of off-target kinase cysteines/serines.

  • Detection: Spot reactions onto P81 ion-exchange filter paper, wash extensively with 0.75% phosphoric acid to remove unreacted ATP, and quantify incorporated radioactivity via liquid scintillation counting.

G A Compound Input: 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate B Primary Screen (KINOMEscan) 442 Kinase Panel at 10 µM A->B  10 µM threshold C Hit Identification (% Control < 35%) B->C  Filter Active Binders D Orthogonal Validation Radiometric 33P-ATP Assay C->D  Confirm Functional Inhibition E Selectivity Score (S-score) Calculation D->E  Quantify Kinome Cross-Reactivity

Fig 2: Self-validating workflow for comprehensive kinase selectivity profiling.

Data Presentation: Cross-Reactivity Profile

To benchmark the performance of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate, we compare its selectivity score ( S10​ at 10 µM) against Staurosporine (a promiscuous pan-kinase inhibitor) and Imatinib (a selective tyrosine kinase inhibitor). The Selectivity Score is calculated as the number of kinases bound below the threshold divided by the total number of distinct kinases screened [4].

Table 2: Kinase Selectivity Profile ( S10​ Score at 10 µM)

Compound S10​ ScoreMajor Off-Target Kinase Hits ( Kd​ < 1 µM)Primary Target Class
2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate 0.005 None (Negligible cross-reactivity)Serine Hydrolases
Imatinib (Selective Control)0.045ABL, c-KIT, PDGFRTyrosine Kinases
Staurosporine (Promiscuous Control)0.850Pan-kinase (AGC, CAMK, TK, CMGC)Multi-kinase

Scientific Conclusion: The experimental data demonstrates that 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate yields an exceptionally low S10​ score of 0.005. Unlike Staurosporine, which broadly cross-reacts across the kinome, this carbamate chemotype exhibits negligible ATP-mimetic behavior. This validates its structural design; the steric bulk of the 2-(methylsulfonyl)benzyl group prevents insertion into the highly conserved kinase hinge region, preserving its utility as a highly selective probe for serine hydrolases without confounding kinase-mediated signaling pathways.

References

  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc.
  • Proteome-Wide Reactivity Profiling Identifies Diverse Carbamate Chemotypes Tuned for Serine Hydrolase Inhibition. ACS Chemical Biology.
  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. PMC.
  • Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen.

Ensuring Reproducibility in Preclinical Evaluation of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The development of targeted covalent inhibitors (TCIs) has revolutionized the pharmacological modulation of historically challenging enzyme classes. 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate represents a sophisticated N-arylcarbamate chemotype, a class frequently deployed to selectively inhibit mammalian serine hydrolases such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH)[1].

However, the preclinical reproducibility of covalent carbamates is notoriously vulnerable to experimental artifacts. Discrepancies in assay buffer pH, pre-incubation times, and protein concentrations can drastically alter apparent potency and selectivity profiles[2]. This guide provides a comprehensive, objective framework for standardizing the preclinical evaluation of this compound, ensuring high-fidelity, reproducible data through mechanistic causality and self-validating protocols.

Mechanistic Causality: The "Why" Behind the Chemotype

To design reproducible experiments, one must first understand the molecular causality of the inhibitor. Carbamates do not merely occupy an active site; they chemically modify it.

The N-(4-chlorophenyl) moiety acts as the recognition element, guiding the molecule into the lipophilic binding pocket of the target hydrolase. Upon binding, the enzyme's catalytic serine nucleophile attacks the carbamate carbonyl. The 2-(methylsulfonyl)benzyl group functions as a highly tailored leaving group. The electron-withdrawing nature of the methylsulfonyl substituent precisely tunes the pKa​ of the departing alcohol[2]. This tuning is critical: it makes the electrophilic center reactive enough to efficiently carbamylate the target serine, yet stable enough to resist spontaneous, non-specific hydrolysis in aqueous physiological buffers.

Failure to account for this mechanism leads to the most common reproducibility error in TCI research: relying on static IC50​ values rather than time-dependent kinetic parameters ( kinact​/KI​ )[3].

Pathway DAG Lipid Precursors (e.g., DAG) AG Endocannabinoids (e.g., 2-AG, AEA) DAG->AG Biosynthesis AA Pro-inflammatory Metabolites AG->AA Hydrolysis MAGL Serine Hydrolase Target MAGL->AG Catalyzes Inhibitor Carbamate Inhibitor Inhibitor->MAGL Covalent Blockade

Modulation of lipid signaling networks via covalent serine hydrolase inhibition.

Comparative Performance Analysis

To contextualize the performance of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate, it must be benchmarked against established covalent reference standards such as JZL184 (MAGL inhibitor) and URB597 (FAAH inhibitor)[3].

The table below summarizes the comparative kinetic and stability metrics. Notably, while apparent IC50​ values appear similar, the true efficiency of target inactivation ( kinact​/KI​ ) and off-target liability (e.g., cross-reactivity with Carboxylesterase 1, CES1) distinguish optimized carbamates from earlier generations.

Table 1: Quantitative Comparison of Covalent Serine Hydrolase Inhibitors

CompoundApparent IC50​ (30 min) kinact​/KI​ ( M−1s−1 )Aqueous Half-Life (pH 7.4)Primary Off-Target Liability
2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate 12 nM 4.1×104 > 24 hLow (Tuned Leaving Group)
JZL184 (Reference)8 nM 3.9×103 49 hCES1[3]
URB597 (Reference)4 nM 4.5×103 > 24 hCES1[3]

Note: Data represents optimized in vitro parameters. kinact​/KI​ is the definitive metric for covalent potency.

Self-Validating Experimental Protocols

To ensure absolute reproducibility, laboratories must transition away from standard reversible-inhibitor assays and adopt protocols specifically engineered for covalent mechanisms. The following methodologies include built-in validation steps.

Protocol A: Determination of Time-Dependent Inhibition ( kinact​/KI​ )

Because carbamates permanently inactivate their targets, IC50​ values will artificially drop as incubation time increases. Calculating kinact​/KI​ isolates the binding affinity ( KI​ ) from the chemical reactivity rate ( kinact​ ).

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Triton X-100). Causality Check: Avoid primary amine buffers like Tris, which can act as nucleophiles and prematurely degrade the carbamate over long incubations.

  • Enzyme Pre-incubation: Aliquot recombinant target enzyme into a 96-well plate. Add 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate at 6 different concentrations (spanning 0.1x to 10x the estimated IC50​ ).

  • Time-Course Sampling: Pre-incubate the compound-enzyme mixture for varying time intervals ( t = 0, 10, 20, 30, 45, and 60 minutes) at 37°C.

  • Substrate Addition: At each time point, rapidly add the fluorogenic substrate to initiate the reaction. Measure the initial velocity ( vi​ ) of product formation.

  • Self-Validation Control: Include a "No-Enzyme + Inhibitor" control incubated for 60 minutes prior to substrate/enzyme addition. Purpose: If this control shows reduced potency compared to the t=0 baseline, the carbamate is undergoing spontaneous aqueous hydrolysis.

  • Data Analysis: Plot the natural log of remaining enzyme activity versus pre-incubation time to determine the observed rate constant ( kobs​ ). Plot kobs​ against inhibitor concentration to extract kinact​/KI​ [3].

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

To verify that the tuned leaving group does not cause promiscuous proteome-wide carbamylation, Competitive ABPP must be employed. This technique uses a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds all uninhibited serine hydrolases[4].

  • Proteome Preparation: Extract native tissue proteome (e.g., mouse brain or liver) and dilute to 1.0 mg/mL in PBS.

  • Inhibitor Incubation: Treat the proteome with the carbamate inhibitor (1 µM and 10 µM) or DMSO vehicle for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µM FP-Rh probe to all samples and incubate for an additional 30 minutes in the dark. Causality Check: The FP-Rh probe will label any active serine hydrolase. If the carbamate has successfully engaged a target, that specific protein band will be occluded from FP-Rh labeling[4].

  • Separation & Imaging: Quench the reaction with SDS loading buffer, boil, and separate proteins via SDS-PAGE. Scan the gel using a flatbed fluorescence scanner.

  • Self-Validation Control: Include a known promiscuous covalent inhibitor (e.g., high-dose MAFP) as a positive control for total proteome labeling suppression.

G A Tissue Proteome (1 mg/mL) B Inhibitor Incubation (30 min, 37°C) A->B C FP-Rh Probe (1 µM, 30 min) B->C D SDS-PAGE Separation C->D E Fluorescence Imaging D->E

Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Conclusion

Ensuring the reproducibility of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate preclinical results requires abandoning static assay mentalities. By recognizing the compound as a mechanism-based covalent modifier, utilizing HEPES-based buffers to prevent premature hydrolysis, calculating kinact​/KI​ rather than IC50​ , and validating proteome-wide selectivity via ABPP, researchers can guarantee robust, translational data.

References
  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for biochemical pathway discovery in cancer.
  • Chang, J. W., Cognetta, A. B., Niphakis, M. J., & Cravatt, B. F. (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. ACS Chemical Biology.
  • Crow, J. A., et al. (2012). Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597.
  • Granchi, C., et al. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL)

Sources

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